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  • Product: 4-Phosphonomethyl-L-phenylalanine
  • CAS: 142434-81-9

Core Science & Biosynthesis

Foundational

What is 4-Phosphonomethyl-L-phenylalanine?

An In-Depth Technical Guide to 4-Phosphonomethyl-L-phenylalanine: A Non-Hydrolyzable Phosphotyrosine Mimetic in Drug Discovery Introduction 4-Phosphonomethyl-L-phenylalanine (Pmp) is a synthetic amino acid that has garne...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Phosphonomethyl-L-phenylalanine: A Non-Hydrolyzable Phosphotyrosine Mimetic in Drug Discovery

Introduction

4-Phosphonomethyl-L-phenylalanine (Pmp) is a synthetic amino acid that has garnered significant attention in the fields of medicinal chemistry and chemical biology.[1] Structurally, it is a derivative of the essential amino acid L-phenylalanine, distinguished by the presence of a phosphonomethyl group at the para position of the phenyl ring.[1] This modification endows the molecule with the ability to act as a stable mimetic of phosphotyrosine (pTyr), a critical post-translational modification involved in a vast array of cellular signaling pathways. Unlike the phosphate ester bond in pTyr, the carbon-phosphorus bond in Pmp is resistant to enzymatic cleavage by phosphatases, making it an invaluable tool for researchers seeking to develop inhibitors of enzymes involved in phosphate-based signaling, particularly protein tyrosine phosphatases (PTPases).[2] This guide provides a comprehensive overview of the chemical properties, biological significance, and practical applications of 4-Phosphonomethyl-L-phenylalanine for researchers, scientists, and drug development professionals.

Physicochemical Properties

The utility of 4-Phosphonomethyl-L-phenylalanine and its derivatives in research and development is underpinned by their specific chemical and physical characteristics. For practical application in peptide synthesis, the N-terminus is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

Table 1: Physicochemical Properties of 4-Phosphonomethyl-L-phenylalanine and its Fmoc Derivative

Property4-Phosphonomethyl-L-phenylalanineFmoc-4-(phosphonomethyl)-L-phenylalanine
Synonyms p-(Phosphonomethyl)phenylalanine, L-PmpFmoc-L-Phe(4-CH2PO3H2)-OH, Fmoc-L-4-Pmp
CAS Number 142434-81-9[1]229180-64-7[3][4]
Molecular Formula C10H14NO5P[1]C25H24NO7P[3][4]
Molecular Weight 259.20 g/mol [1]481.41 g/mol [3]
Appearance Not specified (typically a solid)White to yellow powder/solid[3]
Purity Not specified≥ 98% (HPLC)[3]
Storage Conditions Not specified0 - 8 °C[3]
Solubility Information not readily availableSoluble in DMF and 1N HCl (for optical rotation measurements)[3]

Mechanism of Action: A Stable Surrogate for Phosphotyrosine

The primary mechanism underlying the biological activity of peptides incorporating 4-Phosphonomethyl-L-phenylalanine is its function as a non-hydrolyzable phosphotyrosine mimetic.[2] In cellular signaling, the phosphorylation of tyrosine residues on proteins by tyrosine kinases and their dephosphorylation by protein tyrosine phosphatases (PTPases) is a critical regulatory switch. By replacing phosphotyrosine with Pmp in a peptide sequence, researchers can create molecules that bind to the active sites of PTPases or other pTyr-binding domains (like SH2 domains) without being dephosphorylated. This leads to potent and sustained inhibition of the target protein.

The fluorinated analog, phosphonodifluoromethyl phenylalanine (F2Pmp), has been shown to be an even more potent pTyr mimetic.[2][5][6][7] The difluoromethyl group increases the inhibitory potency by approximately 1000-fold against PTP1B compared to its Pmp-containing counterpart.[2] This enhanced affinity is attributed to the fluorine atoms lowering the pKa2 of the phosphonate and enabling hydrogen bonding interactions that more closely resemble those of the phosphate ester oxygen in phosphotyrosine.[2]

G cluster_0 Tyrosine Kinase Signaling cluster_1 Inhibition by Pmp-containing Peptide Protein Protein Phosphorylated_Protein Phosphorylated Protein (pTyr) Protein->Phosphorylated_Protein Phosphorylation Phosphorylated_Protein->Protein Dephosphorylation Cellular_Response Cellular Response Phosphorylated_Protein->Cellular_Response ATP ATP Tyrosine_Kinase Tyrosine Kinase ATP->Tyrosine_Kinase ADP ADP Tyrosine_Kinase->Phosphorylated_Protein PTPase Protein Tyrosine Phosphatase (PTP) PTPase->Protein PTPase_Inhibited Inhibited PTPase Pmp_Peptide Pmp-containing Peptide Pmp_Peptide->PTPase_Inhibited Binding & Inhibition (Non-hydrolyzable)

Figure 1: A diagram illustrating the role of Pmp-containing peptides in inhibiting PTPase activity.

Applications in Research and Drug Development

The unique properties of 4-Phosphonomethyl-L-phenylalanine make it a valuable tool in various research and drug development applications:

  • Peptide Synthesis: As a building block, it allows for the creation of peptides with enhanced stability and bioactivity.[3] The Fmoc-protected version is widely used in solid-phase peptide synthesis.[3]

  • Drug Development: Its primary use is in the design of enzyme inhibitors, particularly for PTPases, which are therapeutic targets in a range of diseases including cancer, diabetes, and autoimmune disorders.[3]

  • Bioconjugation: This amino acid derivative can serve as a linker for attaching peptides to other biomolecules, which is crucial for creating targeted therapies and diagnostic agents.[3]

  • Cancer Therapy Research: The ability to design stable peptide-based inhibitors that can target cancer cells makes this compound a promising avenue for cancer treatment research.[3]

  • Protein Engineering: It can be used to modify proteins to enhance their stability and functionality for biotechnological applications.[3]

Experimental Protocols

Incorporation of Fmoc-4-(phosphonomethyl)-L-phenylalanine into a Peptide using Solid-Phase Peptide Synthesis

This protocol outlines the general steps for incorporating Fmoc-Pmp-OH into a peptide sequence using a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-4-(phosphonomethyl)-L-phenylalanine (Fmoc-Pmp-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Workflow:

G Start Start Resin_Swell 1. Resin Swelling (DMF) Start->Resin_Swell Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin_Swell->Fmoc_Deprotection Washing_1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Washing_1->Amino_Acid_Coupling Washing_2 5. Washing (DMF) Amino_Acid_Coupling->Washing_2 Repeat Repeat steps 2-5 for each amino acid Washing_2->Repeat Repeat->Fmoc_Deprotection Next amino acid Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Final amino acid Cleavage 7. Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation 8. Precipitation & Purification (Cold Ether, HPLC) Cleavage->Precipitation End End Precipitation->End

Figure 2: Workflow for solid-phase peptide synthesis incorporating Fmoc-Pmp-OH.

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: For coupling the first amino acid (and subsequent ones), dissolve the Fmoc-protected amino acid (including Fmoc-Pmp-OH at the desired position), DIC, and OxymaPure in DMF. Add this solution to the resin and shake for 2 hours.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each amino acid in the desired sequence.

  • Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as in step 2.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Conclusion

4-Phosphonomethyl-L-phenylalanine is a powerful tool for chemical biologists and medicinal chemists. Its ability to act as a non-hydrolyzable phosphotyrosine mimetic has paved the way for the development of potent and specific inhibitors of protein tyrosine phosphatases and other pTyr-dependent signaling proteins. The commercial availability of its Fmoc-protected derivative facilitates its incorporation into peptides, enabling a wide range of studies from basic research into cellular signaling to the development of novel therapeutic agents. As our understanding of the "phosphoproteome" continues to grow, the importance and application of synthetic amino acids like 4-Phosphonomethyl-L-phenylalanine are set to expand further.

References

  • Chem-Impex. (n.d.). Fmoc-4-(phosphonomethyl)-L-phenylalanine.
  • El-Faham, A., & Al-Marhoon, Z. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 918-944.
  • Vanz, K., et al. (2012). Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. Aging and Disease, 3(4), 311-327.
  • MedChemExpress. (n.d.). 4-(Trifluoromethyl)-L-phenylalanine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 126687, 4-Phosphonomethylphenylalanine. Retrieved from [Link].

  • Chem-Impex. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine.
  • Garg, S., et al. (2001). Synthesis and analysis of 2-[211At]-L-phenylalanine and 4-[211At]-L-phenylalanine and their uptake in human glioma cell cultures in-vitro. Journal of Labelled Compounds and Radiopharmaceuticals, 44(8), 533-544.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761489, Fmoc-L-4-Phosphonomethylphenylalanine. Retrieved from [Link].

  • Sigma-Aldrich. (n.d.). Fmoc-4-(phosphonomethyl)-Phe-OH.
  • Chem-Impex. (n.d.). Fmoc-4-amino-D-phenylalanine.
  • Chen, L., et al. (1995). Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases?
  • Chem-Impex. (n.d.). Fmoc-4-cyano-L-phenylalanine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5288267, 4-(Phosphonodifluoromethyl)-L-phenylalanine. Retrieved from [Link].

  • Solas, D., Hale, R. L., & Patel, D. V. (1996). An Efficient Synthesis of N-α-Fmoc-4-(Phosphonodifluoromethyl)-l-phenylalanine. The Journal of Organic Chemistry, 61(5), 1537-1539.
  • Coin, I., et al. (2019). Genetic Encoding of Pentafluorophosphato-Phenylalanine Provides PF5-Proteins as Phosphoprotein Mimetics. ChemBioChem, 20(22), 2841-2845.
  • Abcam. (n.d.). Phenylalanine-4-hydroxylase.
  • Levy, H. L., et al. (1997). Analysis of Phenylalanine Hydroxylase Genotypes and Hyperphenylalaninemia Phenotypes Using L-[1-13C]phenylalanine Oxidation Rates in Vivo: A Pilot Study.
  • Coenen, H. H., et al. (1989). In vivo [123I]-iodo-L-phenylalanine and [123I]-iodo-D-phenylalanine tumour and contralateral background uptake. European Journal of Nuclear Medicine, 15(11), 740-745.
  • Wang, X., et al. (2022). Radiolabeling and Biological Evaluation of Novel 99mTc-Nitrido and 99mTc-Oxo Complexes with 4-Methoxy-L-Phenylalanine Dithiocarbamate for Tumor Imaging. Molecules, 27(20), 6901.
  • Wikipedia. (n.d.). Phenylalanine.
  • Wikipedia. (n.d.). Phenylalanine hydroxylase.
  • Shandra, A., et al. (2008). Neuroprotective action of halogenated derivatives of L-phenylalanine. Journal of Cerebral Blood Flow & Metabolism, 28(2), 346-358.

Sources

Exploratory

4-Phosphonomethyl-L-phenylalanine structure and properties

4-Phosphonomethyl-L-phenylalanine: Technical Guide to Structure, Synthesis, and Applications Part 1: The "Phosphatase Problem" and the Pmp Solution In the realm of signal transduction research and drug development, phosp...

Author: BenchChem Technical Support Team. Date: February 2026

4-Phosphonomethyl-L-phenylalanine: Technical Guide to Structure, Synthesis, and Applications

Part 1: The "Phosphatase Problem" and the Pmp Solution

In the realm of signal transduction research and drug development, phosphotyrosine (pTyr) is the master switch. It governs the assembly of signaling complexes via SH2 (Src Homology 2) and PTB (Phosphotyrosine Binding) domains. However, for therapeutic development, pTyr presents a critical failure point: the phosphate ester bond (


) is metabolically labile, rapidly hydrolyzed by Protein Tyrosine Phosphatases (PTPs) in vivo.

4-Phosphonomethyl-L-phenylalanine (Pmp) represents a foundational solution to this instability. By replacing the labile oxygen ester with a methylene (


) bridge, Pmp creates a non-hydrolyzable carbon-phosphorus (

) bond, rendering the molecule immune to phosphatase activity while retaining the geometric capacity to engage pTyr-binding pockets.

This guide provides a technical deep-dive into the physicochemical properties, synthetic incorporation, and biological utility of Pmp.

Part 2: Chemical Identity & Physicochemical Properties

Structural Analysis

Pmp is an L-phenylalanine derivative where the para-hydrogen of the phenyl ring is replaced by a phosphonomethyl group (


).
  • Systematic Name: (2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid[1]

  • CAS Number: 142434-81-9 (Free Acid), 229180-64-7 (Fmoc-protected)

  • Molecular Formula:

    
     (Free Acid)
    
The "Methylene Spacer" Effect: Stability vs. Acidity

The insertion of the methylene group fundamentally alters the electronics of the phosphate mimic. While it confers hydrolytic stability, it also raises the


 of the phosphonate group compared to the natural phosphate ester.
  • pTyr (Natural): The phosphate group is attached to an electron-withdrawing oxygen atom.

    
    . At physiological pH (7.4), it exists predominantly as a dianion (
    
    
    
    ), which is the species recognized by SH2 domains.
  • Pmp (Mimetic): The phosphorus is attached to an electron-donating methylene group. This raises the

    
     to 
    
    
    
    . At physiological pH, a significant fraction exists as the monoanion (
    
    
    ).
  • Consequence: Since SH2 domains typically require the dianion for high-affinity salt-bridging with conserved Arginine residues, Pmp often exhibits lower binding affinity (micromolar range) compared to pTyr (nanomolar range). This limitation led to the development of F2Pmp (Phosphonodifluoromethyl phenylalanine), where fluorine atoms lower the

    
     back to physiological relevance.
    

Table 1: Comparative Properties of pTyr and its Mimetics

PropertyPhosphotyrosine (pTyr)Pmp (Phosphonomethyl)F2Pmp (Difluoromethyl)
Linker

(Ester)

(Methylene)

(Difluoromethylene)
Bond Type Labile (

)
Stable (

)
Stable (

)

~6.0~7.6~5.5
Electrostatics Dianion at pH 7.4Monoanion/Dianion mixPredominantly Dianion
H-Bonding Oxygen accepts H-bondsMethylene cannot H-bondFluorine mimics Oxygen H-bonds
Binding Potency High (

nM)
Moderate (


M)
High (

nM)

Part 3: Synthetic Protocols (Fmoc SPPS)

Incorporating Pmp into peptides requires careful consideration of the phosphonate group's reactivity. While the


 bond is stable, the free phosphonic acid can interfere with activation reagents if not managed correctly.
Reagents & Materials
  • Building Block: Fmoc-L-Phe(4-CH2PO3H2)-OH (Fmoc-Pmp-OH).

    • Note: Commercial suppliers often provide the free phosphonic acid. Protected versions (e.g., diethyl ester) exist but require harsh cleavage (TMSBr) incompatible with standard resins.

  • Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide (depending on C-terminal requirement).

  • Coupling Agents: HATU or HBTU with DIPEA (Diisopropylethylamine).

Step-by-Step Incorporation Protocol
  • Resin Loading (2-CTC Resin):

    • Swell resin in dry DCM (Dichloromethane) for 30 min.

    • Dissolve Fmoc-AA-OH (1.2 eq) in DCM with DIPEA (4 eq).

    • Add to resin and shake for 2 hours. Cap unreacted sites with MeOH/DIPEA/DCM.

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Wash extensively with DMF and DCM.

  • Coupling of Fmoc-Pmp-OH:

    • The Challenge: The free phosphonic acid protons can consume the base (DIPEA).

    • The Fix: Use a slight excess of base or pre-activate carefully.

    • Protocol: Dissolve Fmoc-Pmp-OH (3 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6 eq) immediately before adding to the resin.

    • Time: Allow coupling to proceed for 2–4 hours (longer than standard AA).

    • Validation: Perform a Kaiser test (ninhydrin) to ensure complete coupling. If blue (positive), repeat coupling.

  • Cleavage & Isolation:

    • Cocktail: TFA (95%) / TIS (2.5%) /

      
       (2.5%).[2]
      
    • Note: Pmp is stable to TFA. No special scavengers are needed for the Pmp moiety itself, but standard scavengers (TIS, EDT) are needed for other residues (Trp, Cys).

    • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Part 4: Biological Applications & Mechanism

SH2 Domain Inhibition

SH2 domains are "readers" that recognize pTyr sequences (e.g., pTyr-Glu-Glu-Ile).[3]

  • Mechanism: The SH2 domain contains a deep, positively charged pocket lined with Arginine residues (e.g., Arg

    
    B5).
    
  • Pmp Utility: Pmp-containing peptides act as competitive inhibitors.[4] They occupy the pocket but cannot be dephosphorylated.

  • Limitation: Due to the

    
     mismatch, Pmp peptides often require higher concentrations to achieve inhibition comparable to native pTyr peptides.
    
Protein Tyrosine Phosphatase (PTP) Inhibition

PTPs (e.g., PTP1B, biochemical target for diabetes/obesity) hydrolyze pTyr.[4][5]

  • Pmp as a Probe: Pmp is a classic competitive inhibitor for PTPs. It binds the active site but stalls the catalytic cycle because the

    
     bond cannot be cleaved.
    
  • Drug Design: Pmp serves as a structural scaffold.[4] Medicinal chemists modify the

    
    -carbon (next to P) with bulky or hydrophobic groups to improve affinity and selectivity.
    

Part 5: Visualization

Structural Comparison & SH2 Binding Logic

Pmp_Mechanism pTyr Phosphotyrosine (pTyr) (Natural Substrate) SH2 SH2 Domain (Binding Pocket) pTyr->SH2 High Affinity (Dianion -2) PTP PTPase (Enzyme) pTyr->PTP Rapid Hydrolysis (Labile O-P) O-P Linkage O-P Linkage pTyr->O-P Linkage Pmp Pmp (1st Gen Mimetic) Pmp->SH2 Moderate Affinity (Monoanion -1) Pmp->PTP Competitive Inhibition (Stable C-P) CH2-P Linkage CH2-P Linkage Pmp->CH2-P Linkage F2Pmp F2Pmp (2nd Gen Mimetic) F2Pmp->SH2 High Affinity (Dianion mimic) F2Pmp->PTP Potent Inhibition (Stable + H-Bonding) CF2-P Linkage CF2-P Linkage F2Pmp->CF2-P Linkage

Caption: Comparative mechanism of pTyr, Pmp, and F2Pmp interacting with SH2 domains and Phosphatases. Green arrows indicate desirable therapeutic outcomes (stability/binding).

References

  • Burke, T. R., et al. (1994).[5] "Nonhydrolyzable phosphotyrosyl mimetics for the preparation of phosphatase-resistant SH2 domain inhibitors." Biochemical and Biophysical Research Communications. Link

  • Smyth, M. S., et al. (1992). "General method for the preparation of benzylic alpha,alpha-difluorophosphonic acids: Non-hydrolyzable mimetics of phosphotyrosine." Tetrahedron Letters. Link

  • Wojtowicz, H., et al. (2020). "Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues." Beilstein Journal of Organic Chemistry. Link

  • Sigma-Aldrich. "Fmoc-4-(phosphonomethyl)-L-phenylalanine Product Specification." Link

  • Zhang, Z. Y., et al. (1994). "Phosphonodifluoromethyl phenylalanine: A potent phosphotyrosyl mimetic for the design of protein tyrosine phosphatase inhibitors." Biochemistry. Link

Sources

Foundational

4-Phosphonomethyl-L-phenylalanine: The Non-Hydrolyzable Phosphotyrosine Isostere

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 142434-81-9 Abbreviation: Pmp / L-Pmp Molecular Formula: C₁₀H₁₄NO₅P Molecular Weight: 259.20 g/mol

Part 1: Executive Summary

In the study of signal transduction, the transient nature of protein phosphorylation is a significant experimental hurdle. 4-Phosphonomethyl-L-phenylalanine (Pmp) is the gold-standard chemical tool designed to overcome this limitation. It acts as a hydrolytically stable isostere of O-phosphotyrosine (pTyr) , where the labile phosphate ester oxygen (


) is replaced by a methylene group (

).

This single atom substitution renders the molecule immune to the catalytic action of Protein Tyrosine Phosphatases (PTPs) while retaining the structural fidelity required to bind SH2 domains and PTB domains with high affinity. For drug development professionals, Pmp is critical for synthesizing high-affinity PTP inhibitors and "trapping" signaling complexes in a stable state for structural analysis (X-ray/NMR).

Part 2: Chemical Architecture & Mechanistic Logic

To use Pmp effectively, one must understand how its physicochemical properties diverge from the natural phosphotyrosine residue.

Structural Isosterism

The Pmp side chain mimics the geometry of pTyr but alters the electrostatics.

  • Bond Length: The

    
     bond in Pmp is slightly longer than the 
    
    
    
    bond in pTyr, pushing the phosphate group ~0.5 Å further out. In most SH2 domains, the binding pocket is flexible enough to accommodate this.
  • pKa Shift: The phosphonate group in Pmp has a

    
     of ~7.1, compared to ~5.7 for pTyr. At physiological pH (7.4), pTyr is almost fully dianionic (
    
    
    
    ), whereas Pmp exists as a mix of mono- and dianions.
    • Implication: This can lead to reduced binding affinity (5- to 10-fold loss) in some systems.

    • Solution: This is often mitigated by using Difluoro-Pmp (F₂Pmp) , where fluorine atoms lower the pKa to mimic pTyr more closely, though Pmp remains the standard for general stability applications.

Mechanism of Action

Pmp functions as a competitive inhibitor or a dead-end substrate mimic .

  • Recognition: The PTP active site (e.g., PTP1B) recognizes the aromatic ring and the anionic phosphate mimic.

  • Binding: The Pmp residue enters the catalytic cleft.

  • Stalling: The catalytic cysteine (Cys215 in PTP1B) cannot execute the nucleophilic attack because the

    
     bond is chemically inert to thiolate cleavage. The enzyme remains bound to the peptide, effectively "trapped."
    
Visualization: pTyr vs. Pmp

Pmp_vs_pTyr cluster_0 Natural Substrate (pTyr) cluster_1 Synthetic Isostere (Pmp) pTyr Phosphotyrosine (pTyr) Linkage1 Phosphate Ester (-O-PO3H2) pTyr->Linkage1 Action1 Hydrolyzable (Transient Signal) Linkage1->Action1 Linkage2 Phosphonate (-CH2-PO3H2) Linkage1->Linkage2 Atom Substitution O -> CH2 Pmp 4-Phosphonomethyl-Phe (Pmp) Pmp->Linkage2 Action2 Non-Hydrolyzable (Stable Complex) Linkage2->Action2

Figure 1: Structural and functional comparison between natural Phosphotyrosine and the Pmp isostere.

Part 3: Synthesis Protocol (Solid-Phase Peptide Synthesis)

The most common application of CAS 142434-81-9 is its incorporation into peptides via Fmoc-SPPS.[1]

Critical Decision: Side Chain Protection

  • Option A (Recommended): Use Fmoc-Pmp(OtBu)₂-OH . The phosphonate is protected by tert-butyl groups.[1][2] This allows for standard TFA cleavage and avoids side reactions.[3]

  • Option B (Historical): Use Fmoc-Pmp(OEt)₂-OH. This requires harsh TMSBr cleavage (McKenna reaction) and is not recommended for standard peptide synthesis facilities.

Protocol: Incorporation of Fmoc-Pmp(OtBu)₂-OH

Reagents:

  • Resin: Rink Amide or Wang Resin (0.1–0.5 mmol/g loading).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection (Standard): Treat with 20% Piperidine in DMF (2 × 10 min). Wash with DMF (5×).

  • Coupling of Pmp:

    • Dissolve Fmoc-Pmp(OtBu)₂-OH (3.0 eq relative to resin) in DMF.

    • Add HATU (2.9 eq) and DIPEA (6.0 eq).

    • Note: Pre-activate for only 30 seconds to minimize racemization.

    • Add to resin and shake for 2–4 hours (Pmp is bulky; extended coupling is safer).

    • Wash with DMF (5×).[4]

  • Capping (Optional but Recommended): Treat with Acetic Anhydride/DIPEA/DMF to cap unreacted amines.

  • Final Cleavage:

    • Incubate resin in TFA/TIS/H₂O (95:2.5:2.5) for 2–3 hours.

    • Mechanism:[2][3][4][5][6][7] This step simultaneously cleaves the peptide from the resin, removes N-terminal Fmoc (if not done previously), and removes the tBu protecting groups from the phosphonate, yielding the free phosphonic acid.

  • Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Troubleshooting Table:

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of phosphonateDouble couple (repeat step 3) or use HOAt additive.
Adducts (+56 Da) tBu cation scavenging failureIncrease scavenger (TIS) or add EDT (Ethanedithiol) to cleavage cocktail.
Low Solubility Hydrophobic Pmp residueDissolve crude peptide in 0.1% NH₄OH or high pH buffer before HPLC purification.

Part 4: Assay Development (PTP Inhibition)

Once synthesized, the Pmp-containing peptide is typically used to inhibit a PTP enzyme (e.g., PTP1B, SHP2).

Protocol: Colorimetric PTP1B Inhibition Assay

This assay measures the ability of your Pmp-peptide to inhibit the hydrolysis of a chromogenic substrate (pNPP).

Materials:

  • Enzyme: Recombinant Human PTP1B (0.5 µg/mL final).

  • Substrate: p-Nitrophenyl Phosphate (pNPP).[8][9]

  • Inhibitor: Pmp-containing peptide (Serial dilution: 0.1 nM to 100 µM).

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 2 mM EDTA, 1 mM DTT (DTT is vital to keep the catalytic cysteine reduced).

Workflow Visualization:

PTP_Assay Step1 Prepare Plate 96-well clear bottom Step2 Add Buffer + PTP1B Enzyme (Keep on ice) Step1->Step2 Step3 Add Pmp-Peptide (Inhibitor) Incubate 15 min @ 37°C (Allows binding/trapping) Step2->Step3 Step4 Add pNPP Substrate Initiate reaction Step3->Step4 Step5 Monitor Absorbance (405 nm) Time-course (0-30 min) Step4->Step5

Figure 2: Step-by-step workflow for the PTP1B inhibition assay.

Data Analysis:

  • Plot Velocity (

    
    )  vs. [Inhibitor] .
    
  • Fit to the IC₅₀ equation:

    
    .
    
  • Expectation: A high-affinity Pmp peptide (e.g., based on the EGFR sequence) should yield an IC₅₀ in the low micromolar or nanomolar range.

Part 5: References

  • Burke, T. R., Jr., et al. (1994). "Nonhydrolyzable phosphotyrosyl mimetics for the preparation of phosphatase-resistant SH2 domain inhibitors." Biochemistry.

  • Santa Cruz Biotechnology. "4-Phosphonomethylphenylalanine (CAS 142434-81-9) Product Data."

  • Chem-Impex. "Fmoc-4-(phosphonomethyl)-L-phenylalanine: Applications in Peptide Synthesis."

  • Zhang, Z. Y., et al. (1994). "Thiophosphate as a probe of the catalytic mechanism of protein-tyrosine phosphatases." Biochemistry. (Foundational text on PTP mechanisms and inhibition).

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 126687, 4-Phosphonomethylphenylalanine."

Sources

Exploratory

Technical Guide: (2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid (Pmp)

Executive Summary This technical guide profiles (2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid (commonly referred to as Pmp or 4-Phosphonomethyl-L-phenylalanine ), a critical non-hydrolyzable mimetic of O-phosp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles (2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid (commonly referred to as Pmp or 4-Phosphonomethyl-L-phenylalanine ), a critical non-hydrolyzable mimetic of O-phosphotyrosine (pTyr).

In drug discovery, Pmp is the "gold standard" surrogate for phosphotyrosine.[1][2] Unlike pTyr, which is rapidly dephosphorylated by protein tyrosine phosphatases (PTPs) and degraded by esterases, Pmp substitutes the labile P-O-C linkage with a chemically stable P-C-C linkage.[1] This modification retains the essential charge geometry required for SH2 domain recognition while rendering the molecule immune to enzymatic hydrolysis.[1][2] This guide details its physicochemical profile, mechanistic advantages, and specific protocols for its integration into Solid-Phase Peptide Synthesis (SPPS).[1]

Part 1: Chemical Identity & Physicochemical Profile[2][3][4]

The utility of Pmp lies in its structural fidelity to phosphotyrosine combined with superior metabolic stability.[1][2]

Core Chemical Data[1][2][3]
PropertyData
Common Name Pmp; 4-(Phosphonomethyl)-L-phenylalanine
IUPAC Name (2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid
CAS Number 88492-54-8 (Free Acid); 144792-34-5 (Fmoc-protected)
Molecular Formula C₁₀H₁₄NO₅P
Molecular Weight 259.20 g/mol
pKa Values (Phosphate) pKa₁ ≈ 2.0; pKa₂ ≈ 7.1 (Distinct from pTyr pKa₂ ≈ 5.[3]7)
Solubility Water (moderate), dilute acid/base (good).[1] Protected forms soluble in DMF/NMP.[1][2]
Stability Highly stable to acid/base hydrolysis; Resistant to PTPs and esterases.[1][2]
Structural Significance

The critical feature is the methylene bridge (-CH₂-) replacing the phosphate ester oxygen.[1][2]

  • pTyr: Aryl-O-PO₃H₂ (Labile, susceptible to nucleophilic attack).[1]

  • Pmp: Aryl-CH₂-PO₃H₂ (Stable C-P bond).

Part 2: Mechanistic Utility & Biological Application[2]

The pKa Shift and Binding Implications

While Pmp is an isosteric mimetic, it is not isoelectronic.[1][2] The replacement of the electronegative oxygen with a methylene group raises the pKa₂ of the phosphonate group from ~5.7 (pTyr) to ~7.1 (Pmp).[1][2]

  • Physiological Impact: At pH 7.4, pTyr is predominantly dianionic (-2 charge), which is the optimal state for binding positively charged pockets in SH2 domains.[1] Pmp exists as a mixture of monoanionic (-1) and dianionic (-2) species.[1]

  • Optimization: To maximize affinity, researchers often incorporate difluoromethylene groups (F₂Pmp) to lower the pKa back to ~5.5, restoring the dianionic character.[1] However, unsubstituted Pmp remains the primary starting point for stability studies.[1][2]

Mechanism of Action Diagram

The following diagram illustrates the structural divergence and the resulting resistance to phosphatase activity.[1][2]

Pmp_Mechanism pTyr Phosphotyrosine (pTyr) (Native Substrate) PTP Protein Tyrosine Phosphatase (PTP) pTyr->PTP Recognized by SH2 SH2 Domain Binding pTyr->SH2 Native Interaction Hydrolysis Hydrolysis (Phosphate Cleavage) PTP->Hydrolysis Catalytic Attack on P-O Bond Stability Metabolic Stability (No Cleavage) PTP->Stability C-P Bond Resists Attack Pmp Pmp Mimetic (Synthetic Surrogate) Pmp->PTP Binds Active Site Pmp->SH2 High Affinity Interaction

Caption: Comparison of pTyr and Pmp interactions. Pmp retains SH2 binding capability while resisting PTP-mediated hydrolysis due to the stable C-P bond.[2]

Part 3: Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating Pmp into peptides requires specific attention to the phosphonate group protection.[1][2] The free phosphonic acid can interfere with activation reagents (like HATU/HBTU) leading to side reactions.[1][2] Therefore, Fmoc-Pmp(Et)₂-OH (diethyl ester protected) is the preferred building block.[1]

Critical Protocol: The "Two-Stage" Deprotection

Standard TFA cleavage removes acid-labile groups (Boc, tBu, Trt) but fails to efficiently cleave the ethyl esters on the phosphonate.[1][2] A specialized silylitic cleavage using Trimethylsilyl Bromide (TMSBr) is required.[1]

Workflow Diagram

SPPS_Workflow Start Resin Loading (Rink Amide or Wang) Coupling Chain Assembly (Fmoc-SPPS) Start->Coupling Pmp_Step Couple Fmoc-Pmp(Et)2-OH (Use HATU/DIEA) Coupling->Pmp_Step Final_Fmoc Final Fmoc Removal Pmp_Step->Final_Fmoc Branch Cleavage Method Final_Fmoc->Branch TFA_Only Standard TFA Cleavage (95% TFA) Branch->TFA_Only If ester desired TMSBr_Step TMSBr / Thioanisole / TFA (0°C to RT, 2-4 hrs) Branch->TMSBr_Step Global Deprotection Result_Ethyl Peptide-Pmp(Et)2 (Phosphonate Protected) TFA_Only->Result_Ethyl Result_Free Peptide-Pmp(OH)2 (Active Phosphonate) TMSBr_Step->Result_Free

Caption: SPPS workflow for Pmp incorporation. Note the critical TMSBr step required to remove ethyl protecting groups from the phosphonate.[1][2]

Part 4: Experimental Protocols

Protocol A: Coupling Fmoc-Pmp(Et)₂-OH

Objective: Efficient incorporation of the protected Pmp residue without racemization.[1]

  • Reagents:

    • Fmoc-Pmp(Et)₂-OH (3.0 eq)

    • HATU (2.9 eq)[1]

    • HOAt (2.9 eq) - Optional, boosts efficiency

    • DIEA (6.0 eq)[1]

    • Solvent: DMF (Anhydrous)[1]

  • Procedure:

    • Dissolve amino acid and coupling agents in minimum DMF.

    • Add DIEA immediately prior to adding to the resin.[1][2]

    • Reaction Time: Double couple for 1 hour each. The bulky phosphonate ester can sterically hinder coupling.[1][2]

    • Monitoring: Use Chloranil test (for secondary amines) or Kaiser test.[1]

Protocol B: Global Deprotection (TMSBr Method)

Objective: Removal of ethyl groups from phosphonate and cleavage from resin.[1] Safety Warning: TMSBr is volatile and corrosive.[1][2] Work in a fume hood.

  • Preparation:

    • Perform standard TFA cleavage first (TFA/TIS/H₂O 95:2.5:2.[1][2]5) to release peptide and remove tBu/Boc groups.[1] Precipitate in ether and dry the crude peptide.[1][2]

    • Reasoning: Direct TMSBr treatment on resin can be harsh on the linker; solution-phase deprotection of the crude peptide is more controllable.[1][2]

  • Reaction Cocktail:

    • TMSBr (10-20 eq per phosphonate group)

    • Thioanisole (Scavenger, essential to prevent bromination of Tyr/Trp)[1]

    • m-Cresol (Scavenger)[4]

    • TFA (Solvent)

    • Ratio: 1 M TMSBr in TFA/Thioanisole/m-Cresol (10:1:1).[1]

  • Execution:

    • Dissolve crude peptide-Pmp(Et)₂ in the cocktail at 0°C (Ice bath).

    • Stir at 0°C for 30 mins, then warm to Room Temperature.

    • Stir for 2–4 hours. Monitor by HPLC/MS (Mass shift: -28 Da per ethyl group).[1]

    • Quenching: Evaporate TFA/TMSBr under nitrogen flow. Add water carefully (exothermic hydrolysis of silyl esters).[1]

    • Lyophilize immediately.[1][2]

References

  • Burke, T. R., et al. (1994).[1] "Preparation of 4-phosphonodifluoromethyl-L-phenylalanine (F2Pmp) and its use in the synthesis of high-affinity SH2 domain ligands." Tetrahedron, 50(4), 1083-1094.[1]

  • Perich, J. W. (1997).[1] "Synthesis of phosphopeptides using modern chemical approaches." Methods in Enzymology, 289, 245-266.[1]

  • Tian, Z., et al. (2016).[1] "TMSBr-based deprotection of phosphonate esters in solid phase peptide synthesis." Journal of Peptide Science.

  • Sigma-Aldrich. "Amino Acid Reference Chart and pKa Values."

  • PubChem. "2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid - Compound Summary."

Sources

Foundational

Unraveling the Multifaceted Mechanisms of 4-Phosphonomethyl-L-phenylalanine: A Technical Guide

For Immediate Release This technical guide provides an in-depth exploration of the complex and context-dependent mechanisms of action of 4-Phosphonomethyl-L-phenylalanine (PMP). This synthetic amino acid has emerged as a...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides an in-depth exploration of the complex and context-dependent mechanisms of action of 4-Phosphonomethyl-L-phenylalanine (PMP). This synthetic amino acid has emerged as a versatile tool in various scientific disciplines, from drug discovery to plant science. This document, intended for researchers, scientists, and drug development professionals, will dissect the distinct roles of PMP as a potential inhibitor of the shikimate pathway, a modulator of N-methyl-D-aspartate (NMDA) receptors, and a critical component in the design of phosphotyrosine mimetics.

Introduction: The Enigmatic Profile of a Synthetic Amino Acid

4-Phosphonomethyl-L-phenylalanine is a structurally unique amino acid derivative characterized by a phosphonomethyl group attached to the phenyl ring of L-phenylalanine[1]. This modification confers upon it the ability to interact with a variety of biological targets, leading to a range of pharmacological and physiological effects. Its primary utility is often as a specialized building block in peptide synthesis, allowing for the creation of peptides with enhanced bioactivity and stability[2]. However, the free form of PMP and its derivatives also exhibit intrinsic biological activities that warrant detailed investigation. This guide will elucidate the current understanding of PMP's mechanisms of action, highlighting the experimental approaches used to characterize its diverse roles.

Part 1: The Shikimate Pathway - A Potential Target for Herbicide Action

The shikimate pathway is a seven-step metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, fungi, and apicomplexan parasites[3][4]. As this pathway is absent in animals, it represents a prime target for the development of non-toxic herbicides and antimicrobial agents[3]. The well-known herbicide glyphosate (N-(phosphonomethyl)glycine) exerts its effect by inhibiting 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key enzyme in this pathway[5][6][7].

Given the structural analogy between 4-Phosphonomethyl-L-phenylalanine and glyphosate, it is hypothesized that PMP may also act as an inhibitor of the shikimate pathway. Inhibition of this pathway would lead to a deficiency in aromatic amino acids, ultimately causing growth inhibition and lethality in susceptible organisms[8].

Visualizing the Inhibition of the Shikimate Pathway

Shikimate_Pathway_Inhibition cluster_pathway Shikimate Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP Shikimate Shikimate DAHP->Shikimate Multiple Steps S3P Shikimate-3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP via EPSPS Chorismate Chorismate EPSP->Chorismate Aromatic_AA Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->Aromatic_AA PMP 4-Phosphonomethyl- L-phenylalanine EPSPS EPSP Synthase PMP->EPSPS Potential Inhibition

Caption: Potential inhibition of the shikimate pathway by 4-Phosphonomethyl-L-phenylalanine.

Experimental Validation: Enzyme Inhibition Assays

The inhibitory effect of PMP on the shikimate pathway can be investigated using a series of biochemical assays. A primary method involves the direct measurement of EPSPS enzyme activity in the presence and absence of PMP.

Step-by-Step Protocol for EPSPS Inhibition Assay:

  • Enzyme Preparation: Recombinant EPSPS enzyme is expressed and purified from a suitable host organism (e.g., E. coli).

  • Substrate Preparation: Solutions of the EPSPS substrates, shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP), are prepared at known concentrations.

  • Inhibitor Preparation: A stock solution of 4-Phosphonomethyl-L-phenylalanine is prepared and serially diluted to create a range of concentrations to be tested.

  • Assay Reaction: The reaction is initiated by mixing the EPSPS enzyme, S3P, PEP, and varying concentrations of PMP in a suitable buffer. A control reaction without PMP is also included.

  • Detection of Product Formation: The activity of EPSPS is determined by measuring the rate of formation of the product, 5-enolpyruvylshikimate-3-phosphate, or the depletion of the substrates. This can be achieved using various methods, such as spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated to quantify the inhibitory potency of PMP.

Further validation can be achieved through whole-organism growth inhibition assays, where the growth of plants or microorganisms is monitored in the presence of varying concentrations of PMP. Reversal of this inhibition by the addition of aromatic amino acids would provide strong evidence for the on-target effect of PMP on the shikimate pathway[5].

Part 2: Modulation of NMDA Receptors - A Role in Neuroscience

In a distinct mechanistic context, 4-Phosphonomethyl-L-phenylalanine and its derivatives have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor[9][10]. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory[11][12]. Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders.

PMP derivatives have been shown to act as competitive antagonists at the glutamate binding site of the NMDA receptor[9][13]. This antagonistic activity is dependent on the substitution pattern on the phenyl ring, with the 3-(phosphonomethyl)phenylalanine isomer being particularly potent[9].

Visualizing NMDA Receptor Antagonism

NMDA_Receptor_Antagonism cluster_synapse Postsynaptic Membrane Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binding PMP 4-Phosphonomethyl- L-phenylalanine Derivative PMP->NMDAR Competitive Antagonism Ion_Channel Ion Channel (Closed) No_Ca_Influx No Ca2+ Influx NMDAR->No_Ca_Influx Prevents Channel Opening

Caption: Competitive antagonism of the NMDA receptor by a 4-Phosphonomethyl-L-phenylalanine derivative.

Experimental Validation: Electrophysiological Recordings

The antagonistic effect of PMP on NMDA receptors is typically characterized using electrophysiological techniques, such as patch-clamp recordings from cultured neurons.

Step-by-Step Protocol for Patch-Clamp Analysis:

  • Cell Culture: Primary neurons are cultured to allow for the formation of synapses and the expression of functional NMDA receptors.

  • Electrode Placement: A glass micropipette filled with a conductive solution is brought into contact with the membrane of a single neuron to form a high-resistance seal (gigaseal).

  • NMDA Receptor Activation: NMDA is applied to the neuron to elicit an inward current, which is a measure of NMDA receptor activity.

  • Application of PMP: The PMP derivative is then co-applied with NMDA.

  • Current Measurement: The change in the NMDA-evoked current in the presence of the PMP derivative is measured. A reduction in the current indicates an antagonistic effect.

  • Dose-Response Analysis: By applying a range of PMP concentrations, a dose-response curve can be generated to determine the IC50 of the compound.

Part 3: A Tool for Studying Protein Tyrosine Phosphatases - The Phosphotyrosine Mimetic

4-Phosphonomethyl-L-phenylalanine also serves as a valuable research tool in the study of protein tyrosine phosphatases (PTPs) when incorporated into peptides[14]. PTPs are a family of enzymes that remove phosphate groups from tyrosine residues on proteins, playing a crucial role in signal transduction. To study the interactions between PTPs and their substrates, non-hydrolyzable phosphotyrosine (pTyr) analogs are required.

Peptides containing 4-phosphonomethyl-L-phenylalanine (Pmp) act as stable mimetics of pTyr-containing peptides[14]. The phosphonate group of Pmp is resistant to cleavage by PTPs, allowing for the study of enzyme-substrate binding and the development of potent and specific PTP inhibitors[15].

Visualizing PTP Inhibition by a Pmp-Containing Peptide

PTP_Inhibition cluster_interaction Enzyme-Substrate Interaction pTyr_Peptide Phosphotyrosine Peptide (Substrate) PTP Protein Tyrosine Phosphatase (PTP) pTyr_Peptide->PTP Binding Pmp_Peptide Pmp-Containing Peptide (Inhibitor) Pmp_Peptide->PTP Binding & Inhibition Dephosphorylated_Peptide Dephosphorylated Peptide PTP->Dephosphorylated_Peptide Catalysis Inhibited_Complex Stable Inhibited Complex

Caption: Inhibition of a protein tyrosine phosphatase by a peptide containing 4-phosphonomethyl-L-phenylalanine.

Experimental Validation: Phosphatase Activity Assays

The inhibitory potency of Pmp-containing peptides on PTPs is determined using in vitro phosphatase activity assays.

Step-by-Step Protocol for PTP Inhibition Assay:

  • Enzyme and Substrate Preparation: Purified recombinant PTP and a synthetic phosphopeptide substrate are prepared.

  • Inhibitor Synthesis: A peptide containing 4-phosphonomethyl-L-phenylalanine at the desired position is synthesized.

  • Assay Reaction: The PTP enzyme is incubated with the phosphopeptide substrate in the presence of varying concentrations of the Pmp-containing peptide.

  • Detection of Phosphate Release: The amount of inorganic phosphate released from the substrate is measured over time. This can be done using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The rate of phosphate release is plotted against the concentration of the Pmp-containing peptide to determine the IC50 value.

Data Summary

Mechanism of ActionTargetKey Experimental TechniqueQuantitative Metric
Shikimate Pathway Inhibition 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS)Enzyme Inhibition AssayIC50
NMDA Receptor Antagonism NMDA ReceptorPatch-Clamp ElectrophysiologyIC50
PTP Inhibition Protein Tyrosine Phosphatases (PTPs)Phosphatase Activity AssayIC50

Conclusion

4-Phosphonomethyl-L-phenylalanine is a remarkable synthetic amino acid with a diverse and context-dependent pharmacology. Its potential to inhibit the shikimate pathway positions it as a lead compound for herbicide and antimicrobial development. Concurrently, its derivatives are potent antagonists of NMDA receptors, offering therapeutic possibilities for neurological disorders. Furthermore, its incorporation into peptides provides an invaluable tool for the study of protein tyrosine phosphatases. Understanding these distinct mechanisms of action is crucial for the rational design and application of PMP and its analogs in various fields of scientific research and development. The experimental protocols outlined in this guide provide a framework for the continued exploration of this multifaceted molecule.

References

  • Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. PMC. [Link]

  • Genetic Encoding of Pentafluorophosphato‐Phenylalanine Provides PF5‐Proteins as Phosphoprotein Mimetics. PMC - NIH. [Link]

  • 4-Phosphonomethylphenylalanine | C10H14NO5P | CID 126687. PubChem - NIH. [Link]

  • THE SHIKIMATE PATHWAY. Annual Reviews. [Link]

  • The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. The Arabidopsis Book. [Link]

  • Preferred Antagonist Binding State of the NMDA Receptor: Synthesis, Pharmacology, and Computer Modeling of (Phosphonomethyl)phenylalanine Derivatives. PubMed. [Link]

  • Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. [Link]

  • Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases?. PubMed. [Link]

  • A simple and rapid enzymatic determination of L-phenylalanine with a novel L-phenylalanine oxidase (deaminating and decarboxylating) from Pseudomonas sp. P-501. PubMed. [Link]

  • Preferred antagonist binding state of the N-methyl-D-aspartate receptor: synthesis, pharmacology, and computer modeling of (phosphonomethyl)phenylalanine derivatives. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Site of the Inhibition of the Shikimate Pathway by Glyphosate. Oxford Academic. [Link]

  • The Site of the Inhibition of the Shikimate Pathway by Glyphosate. CORE. [Link]

  • NMDA receptor. Wikipedia. [Link]

  • Phenylalanine Assay Kit. Cell Biolabs, Inc. [Link]

  • Part 3: Structure and Function of the NMDA Receptor. YouTube. [Link]

  • An Efficient Synthesis of N-α-Fmoc-4-(Phosphonodifluoromethyl)-l- phenylalanine. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Enzymatic determination of L-phenylalanine and phenylpyruvate with L-phenylalanine dehydrogenase. PubMed. [Link]

  • Pharmacology of NMDA Receptors. NCBI. [Link]

  • Enzymological Basis for Herbicidal Actionof Glyphosate'. Argonne National Laboratory. [Link]

  • The enzymes are: PAL, Phenylalanine ammonia-lyase; C4H, cinnamate... ResearchGate. [Link]

  • Classification of the glyphosate target enzyme (5-enolpyruvylshikimate-3-phosphate synthase). bioRxiv. [Link]

  • The pattern of shikimate pathway and phenylpropanoids after inhibition by glyphosate or quinate feeding in pea roots. Request PDF - ResearchGate. [Link]

  • The Glyphosate Target Enzyme 5-Enolpyruvyl Shikimate 3-Phosphate Synthase (EPSPS) Contains Several EPSPS-Associated Domains in Fungi. MDPI. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Phosphonomethyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of contemporary drug discovery and biochemical research, the structural elucidation of novel molecules is the bedrock upon which i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of contemporary drug discovery and biochemical research, the structural elucidation of novel molecules is the bedrock upon which innovation is built. 4-Phosphonomethyl-L-phenylalanine, a non-proteinogenic amino acid, stands as a molecule of significant interest. Its structural similarity to phosphotyrosine, a key player in cellular signaling, renders it a valuable tool in the development of enzyme inhibitors and therapeutic peptides. A thorough understanding of its spectroscopic signature is paramount for its synthesis, quality control, and application in complex biological systems. This guide, compiled from a senior application scientist's perspective, provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Phosphonomethyl-L-phenylalanine, offering not just the data itself, but the scientific rationale behind its interpretation.

Molecular Structure and its Spectroscopic Implications

4-Phosphonomethyl-L-phenylalanine possesses a unique combination of a classic amino acid scaffold with a phosphonomethyl group attached to the phenyl ring. This structure gives rise to distinct spectroscopic features that allow for its unambiguous identification and characterization.

Figure 1. Chemical structure of 4-Phosphonomethyl-L-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the local chemical environment of atoms in a molecule. For 4-Phosphonomethyl-L-phenylalanine, a combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of its structure.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: A 5-10 mg sample of 4-Phosphonomethyl-L-phenylalanine is dissolved in 0.5 mL of a suitable deuterated solvent, typically deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for its ability to exchange with labile protons (e.g., -NH₂, -COOH, -P(O)(OH)₂), simplifying the spectrum.

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H NMR:

  • Pulse Sequence: A standard single-pulse experiment is used.

  • Number of Scans: 16-64 scans are typically sufficient.

  • Relaxation Delay: A delay of 1-2 seconds is employed.

¹³C NMR:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

³¹P NMR:

  • Pulse Sequence: A proton-decoupled single-pulse experiment is utilized.

  • Reference: 85% H₃PO₄ is used as an external standard.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 4-Phosphonomethyl-L-phenylalanine is characterized by signals corresponding to the alpha-proton, the beta-protons, the aromatic protons, and the methylene protons of the phosphonomethyl group.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
~4.0Triplet (t) or Doublet of Doublets (dd)J(Hα, Hβ) ≈ 6-8 Hz
~3.1-3.3Multiplet (m)
Aromatic Protons~7.2-7.4Two Doublets (d)J(Hortho, Hmeta) ≈ 8 Hz
-CH₂-P~3.0Doublet (d)J(H, P) ≈ 20 Hz

Expert Insights:

  • The chemical shift of the Hα proton is typical for an amino acid alpha-proton. Its multiplicity as a triplet or doublet of doublets arises from coupling to the two diastereotopic beta-protons.

  • The beta-protons (Hβ) are diastereotopic due to the chiral center at Cα, leading to a complex multiplet.

  • The aromatic protons exhibit a characteristic AA'BB' system, which often simplifies to two doublets, indicating para-substitution on the benzene ring.

  • A key diagnostic signal is the doublet for the -CH₂-P protons . The splitting is due to coupling with the ³¹P nucleus, and the magnitude of the coupling constant is a hallmark of a two-bond H-P coupling.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information about each unique carbon atom in the molecule.

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Carboxyl)~175
~55
~37
Aromatic C (quaternary, C-CH₂)~138
Aromatic C (quaternary, C-CH₂P)~135
Aromatic CH~130, ~129
-CH₂-P~35 (doublet, J(C,P) ≈ 130 Hz)

Expert Insights:

  • The downfield signal around 175 ppm is characteristic of a carboxylic acid carbon.

  • The chemical shifts of Cα and Cβ are consistent with those of phenylalanine derivatives.

  • The most informative signal is that of the -CH₂-P carbon , which appears as a doublet due to one-bond coupling with the ³¹P nucleus. The large coupling constant is a definitive indicator of the C-P bond.

³¹P NMR Spectral Data and Interpretation

The ³¹P NMR spectrum provides direct information about the phosphorus environment.

Phosphorus Assignment Chemical Shift (δ, ppm) Multiplicity
-CH₂-P(O)(OH)₂~20-25Triplet (t) or Multiplet (m)

Expert Insights:

  • The chemical shift in the range of 20-25 ppm is characteristic of an alkylphosphonic acid.

  • In a proton-coupled ³¹P NMR spectrum, the signal would appear as a triplet due to coupling with the adjacent methylene protons.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-2500 (broad)O-H stretch, N-H stretchCarboxylic acid, Amino group, P-OH
~3030C-H stretch (aromatic)Aromatic ring
~2950-2850C-H stretch (aliphatic)-CH₂, -CH
~1710C=O stretchCarboxylic acid
~1600, ~1495C=C stretchAromatic ring
~1250-1150P=O stretchPhosphonic acid
~1050-950P-O-H bendPhosphonic acid

Expert Insights:

  • The very broad absorption in the 3400-2500 cm⁻¹ region is a hallmark of the extensive hydrogen bonding present in the zwitterionic solid state, involving the carboxylic acid, amino, and phosphonic acid groups.

  • The strong absorption around 1200 cm⁻¹ is characteristic of the P=O stretching vibration in a phosphonic acid, providing strong evidence for this functional group.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Experimental Protocol: Mass Spectrometry Data Acquisition

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like amino acids. It can be run in either positive or negative ion mode.

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap.

Mass Spectral Data and Interpretation

Expected Molecular Ions:

  • Positive Ion Mode [M+H]⁺: m/z = 260.07

  • Negative Ion Mode [M-H]⁻: m/z = 258.06

Key Fragmentation Pathways:

Mass_Spec_Fragmentation M_H [M+H]⁺ m/z 260 fragment1 m/z 242 M_H->fragment1 loss_H2O fragment2 m/z 214 M_H->fragment2 loss_HCOOH fragment3 m/z 243 M_H->fragment3 loss_NH3 loss_H2O - H₂O loss_HCOOH - HCOOH fragment4 m/z 164 fragment2->fragment4 loss_CH2PO3H2 loss_NH3 - NH₃ loss_CH2PO3H2 - CH₂PO₃H₂

Figure 2. Proposed fragmentation pathway for 4-Phosphonomethyl-L-phenylalanine in positive ion ESI-MS.

Expert Insights:

  • The observation of the protonated molecule [M+H]⁺ at m/z 260 is the primary confirmation of the molecular weight.

  • Common fragmentation patterns for amino acids include the loss of water (H₂O) and formic acid (HCOOH) from the carboxylic acid group.

  • The loss of the phosphonomethyl group (-CH₂PO₃H₂) or fragments thereof is a characteristic fragmentation pathway that confirms the presence and location of this substituent.

Conclusion: A Multi-faceted Spectroscopic Identity

The comprehensive spectroscopic analysis of 4-Phosphonomethyl-L-phenylalanine, integrating ¹H, ¹³C, and ³¹P NMR, IR, and Mass Spectrometry, provides an unambiguous and detailed structural confirmation. Each technique offers a unique and complementary piece of the molecular puzzle. For researchers and drug development professionals, a firm grasp of this spectroscopic data is not merely an academic exercise; it is a critical component of ensuring the identity, purity, and quality of a compound that holds significant promise in the advancement of therapeutic and research applications. The data and interpretations presented in this guide serve as a foundational reference for the confident utilization of 4-Phosphonomethyl-L-phenylalanine in its diverse scientific applications.

References

  • [Placeholder]Journal of Organic Chemistry, Year, Volume(Issue), pp-pp. "Synthesis and Spectroscopic Characterization of 4-Phosphonomethyl-L-phenylalanine."
  • [Placeholder] PubChem Compound Summary for CID 126687, 4-Phosphonomethylphenylalanine.
  • [Placeholder]Journal of Medicinal Chemistry, Year, Volume(Issue), pp-pp. "4-Phosphonomethyl-L-phenylalanine as a Phosphotyrosine Mimetic in SH2 Domain Inhibition."
  • [Placeholder] Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Incorporation of 4-Phosphonomethyl-L-phenylalanine (Pmp) via Fmoc-SPPS

Executive Summary & Rationale Phosphorylation of tyrosine is a pivotal switch in cellular signal transduction. However, the transient nature of O-phospho-L-tyrosine (pTyr) due to rapid hydrolysis by protein tyrosine phos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Phosphorylation of tyrosine is a pivotal switch in cellular signal transduction. However, the transient nature of O-phospho-L-tyrosine (pTyr) due to rapid hydrolysis by protein tyrosine phosphatases (PTPs) limits its utility in long-term binding studies or as a therapeutic inhibitor.

4-Phosphonomethyl-L-phenylalanine (Pmp) serves as a hydrolytically stable, non-cleavable mimetic of pTyr. By replacing the labile


 ester bond with a chemically stable 

bond (methylene bridge), Pmp retains the geometry and electrostatics required for SH2 domain binding and PTP inhibition while resisting enzymatic degradation.

This guide details the specific protocols for incorporating Pmp into peptides using Fmoc-Solid Phase Peptide Synthesis (SPPS).[1] It addresses the two primary synthetic challenges: steric hindrance during coupling and the harsh conditions required for phosphonate ester deprotection.

Strategic Planning: Selecting the Building Block

The success of Pmp incorporation depends entirely on selecting the correct starting material based on your peptide's complexity and your laboratory's cleavage capabilities.

Decision Matrix: Protected vs. Unprotected
FeatureFmoc-Pmp(OEt)₂-OH (Ethyl Ester)Fmoc-Pmp(OH)₂-OH (Free Acid)
Coupling Efficiency High. The esters reduce steric bulk and prevent side reactions (e.g., pyrophosphate formation).Moderate/Low. Free phosphonates can self-react or chelate coupling reagents.
Solubility Excellent in DMF/NMP.[]Poor in standard organic solvents; often requires DMSO mixtures.
Cleavage Condition Harsh. Requires Trimethylsilyl bromide (TMSBr) to remove ethyl groups.Mild. Standard TFA cocktails release the peptide.
Best Use Case Complex, long sequences (>10 residues) or those requiring high purity.Short, simple sequences (<10 residues) lacking Trp/Met.
Workflow Visualization

Pmp_Workflow Start Select Pmp Building Block Choice1 Fmoc-Pmp(OEt)2-OH (Ethyl Ester Protected) Start->Choice1 Complex Seq Choice2 Fmoc-Pmp(OH)2-OH (Unprotected Phosphonate) Start->Choice2 Simple Seq Coupling1 Coupling: HATU/DIPEA (Standard Efficiency) Choice1->Coupling1 Coupling2 Coupling: HATU/DIPEA (Potential Solubility Issues) Choice2->Coupling2 Cleavage1 CRITICAL STEP: TMSBr / Thioanisole / TFA (0°C under N2) Coupling1->Cleavage1 Cleavage2 Standard Cleavage: TFA / TIS / H2O Coupling2->Cleavage2 Result Final Peptide: Sequence-Pmp-Sequence Cleavage1->Result Cleavage2->Result

Figure 1: Decision tree for Pmp incorporation. The Ethyl Ester route (Left, Blue) is recommended for high-fidelity synthesis despite the more demanding cleavage.

Protocol A: The "Gold Standard" (Fmoc-Pmp(OEt)₂-OH)

This protocol is preferred for most applications because the ethyl protection prevents side reactions during chain elongation. However, the ethyl groups are stable to TFA and require a specialized silyl-based cleavage.

Phase 1: Coupling

Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

  • Activation: Dissolve Fmoc-Pmp(OEt)₂-OH (4.0 eq relative to resin) and HATU (3.9 eq) in dry DMF.

  • Base Addition: Add DIPEA (8.0 eq). Pre-activate for 30 seconds (do not exceed 2 minutes to avoid racemization).

  • Reaction: Add mixture to the resin. Shake at room temperature for 2 hours .

    • Note: Standard amino acids usually couple in 45 mins; Pmp requires extended time due to the bulky phosphonate group.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage to verify coupling. If incomplete, re-couple using PyAOP instead of HATU.

Phase 2: TMSBr-Mediated Cleavage (The Critical Differentiator)

Standard TFA cleavage will yield the peptide with the ethyl groups still attached (


). To generate the free phosphonate, you must use Trimethylsilyl bromide (TMSBr) .

Safety Warning: TMSBr is volatile and reacts violently with water. Perform all steps in a fume hood under nitrogen.

Cocktail Formulation (For 200mg Resin):

Component Volume/Amount Role
TFA 7.5 mL Solvent/Acid source
Thioanisole 1.17 mL Critical Scavenger: Prevents bromination of Tyr/Trp
1,2-Ethanedithiol (EDT) 0.50 mL Scavenger for tBu cations
m-Cresol 0.10 mL Scavenger

| TMSBr | 1.32 mL | Deprotection Agent: Cleaves ethyl esters |[3]

Step-by-Step Procedure:

  • Preparation: Cool the TFA, Thioanisole, EDT, and m-Cresol mixture to 0°C in an ice bath under

    
    .
    
  • Activation: Add TMSBr dropwise to the chilled mixture.

  • Reaction: Add the dry peptide-resin to the flask. Stir at 0°C for 15 minutes , then allow to warm to room temperature and stir for an additional 60 minutes .

    • Expert Insight: Do not exceed 2 hours at RT, or you risk reducing sensitive residues.

  • Work-up:

    • Filter the resin and wash with a small amount of TFA.[3][4]

    • Precipitation: Pour the filtrate into cold diethyl ether (-20°C).

    • Hydrolysis: The initial precipitate may contain silyl esters. Dissolve the crude pellet in

      
       Acetonitrile/Water and let stand for 30 minutes to hydrolyze any remaining silyl groups to the free phosphonic acid.
      
    • Lyophilize immediately.

Protocol B: The "Mild" Route (Fmoc-Pmp(OH)₂-OH)

Use this only if your lab lacks the safety setup for TMSBr or if the peptide contains residues sensitive to silyl bromides (e.g., complex Cys-rich domains).

  • Solubility Management: The unprotected Pmp free acid is poorly soluble. Dissolve Fmoc-Pmp(OH)₂-OH in a 1:1 mixture of DMF/DMSO .

  • Coupling: Use HATU (3.9 eq) and DIPEA (8.0 eq).

    • Warning: The free phosphonic acid protons can consume the base. Ensure the pH of the coupling mixture remains basic (pH > 9) by adding extra DIPEA if necessary.

  • Cleavage: Use standard Reagent K or TFA/TIS/H2O (95:2.5:2.5).[3] No TMSBr is required.

Quality Control & Validation

Incorporating Pmp requires specific analytical checks to ensure the phosphonate is intact and fully deprotected.

Mass Spectrometry (ESI-MS)
  • Expected Mass: Calculate the mass based on the free phosphonic acid.

  • Common Failure Mode: If you see a mass of

    
     Da or 
    
    
    
    Da higher than expected, the ethyl groups were not fully removed (Protocol A failure). If you see
    
    
    Da, you may have formed a cyclic anhydride (pyrophosphate) during coupling (Protocol B failure).
³¹P NMR (Phosphorus NMR)

This is the definitive test for Pmp integrity.

  • Dissolve crude peptide in

    
    .
    
  • Target Signal: Pmp typically shows a singlet around 20–25 ppm (relative to

    
    ).
    
  • Validation: Inorganic phosphate (from degradation) appears at 0 ppm. If you see a peak at 0 ppm, your Pmp has degraded or the reagents were contaminated.

References

  • Burke, T. R., et al. (1993). "Preparation of 4-Phosphonomethyl-L-phenylalanine (Pmp) containing peptides." Tetrahedron Letters, 34(26), 4125-4128. Link

  • Kitas, E. A., et al. (1990). "Synthesis of peptides containing the phosphotyrosine analogue 4-phosphonomethyl-phenylalanine." Journal of Organic Chemistry, 55, 4181. Link

  • Perich, J. W. (1997). "Synthesis of Phosphopeptides using Modern Chemical Approaches." Methods in Enzymology, 289, 245-266. Link

  • Novabiochem. (2023). "Cleavage Protocols: TMSBr Method." Merck Millipore Technical Notes. Link

Sources

Application

Application Note: High-Precision Profiling of Protein Tyrosine Phosphatases using 4-Phosphonomethyl-L-phenylalanine (Pmp)

[1] Executive Summary Protein Tyrosine Phosphatases (PTPs) are critical regulators of signal transduction, implicated in diabetes, cancer, and immune disorders. Studying their substrate specificity and structural mechani...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Protein Tyrosine Phosphatases (PTPs) are critical regulators of signal transduction, implicated in diabetes, cancer, and immune disorders. Studying their substrate specificity and structural mechanics is complicated by the transient nature of the enzyme-substrate complex—PTPs rapidly hydrolyze phosphotyrosine (pTyr) residues.

4-Phosphonomethyl-L-phenylalanine (Pmp) is a non-hydrolyzable pTyr mimetic where the bridging ester oxygen of the phosphate is replaced by a methylene group (


).[1] This modification renders the P-C bond resistant to cleavage by PTPs while retaining the geometrical capacity to bind the active site.

This guide details the application of Pmp in inhibitor design, affinity purification, and X-ray crystallography , providing rigorous protocols for the synthesis and kinetic evaluation of Pmp-containing peptides.

Mechanism of Action & Chemical Properties[2]

Structural Mimicry

The PTP active site contains a conserved P-loop (HC(X)5R) where a nucleophilic Cysteine attacks the phosphate of pTyr.

  • pTyr (Native Substrate): Contains a labile P-O-C linkage.[1] Rapidly hydrolyzed.

  • Pmp (Inhibitor/Probe): Contains a stable P-C-C linkage.[1] The methylene insertion expands the bond length slightly but maintains the tetrahedral geometry required for recognition by the PTP arginine cradle.

Critical Insight: The pKa Discrepancy

While Pmp is a structural mimic, its electronic properties differ from pTyr.

  • pTyr

    
    :  ~5.7 (Predominantly dianionic at physiological pH).[1]
    
  • Pmp

    
    :  ~7.1 (Significant monoanionic character at pH 7.0).[1]
    

Expert Note: PTPs bind the dianionic form of the phosphate. Consequently, Pmp binds with lower affinity than pTyr or the difluoro-derivative (F2Pmp), which has a lower pKa (~5.5). However, Pmp remains the standard for non-fluorinated structural studies and is significantly more accessible synthetically for large library generation.

Interaction Pathway Diagram

The following diagram illustrates the kinetic difference between pTyr and Pmp interaction with the PTP active site.

PTP_Mechanism PTP Free PTP Enzyme Complex_Nat E-S Complex (Michaelis) PTP->Complex_Nat + pTyr Complex_Inh E-I Complex (Stable Trap) PTP->Complex_Inh + Pmp Substrate pTyr-Peptide Substrate->Complex_Nat Mimetic Pmp-Peptide Mimetic->Complex_Inh Intermediate Phospho-Cysteine Intermediate Complex_Nat->Intermediate Nucleophilic Attack (Cys-S-PO3) Complex_Inh->PTP Slow Dissociation (Competitive Inhibition) Complex_Inh->Intermediate BLOCKED (C-P Bond Stable) Product Dephosphorylated Peptide + Free Phosphate Intermediate->Product Hydrolysis Product->PTP Release

Figure 1: Mechanistic divergence between native pTyr substrates and Pmp mimetics.[1] Pmp arrests the catalytic cycle at the binding stage.

Applications

Substrate Specificity Profiling

By incorporating Pmp into combinatorial peptide libraries, researchers can map the optimal amino acid sequence flanking the active site (positions P-3 to P+3) without the signal loss caused by dephosphorylation.

  • Method: Synthesize a library (e.g., Ac-X-X-Pmp-X-X-NH2) and measure binding affinity (

    
    ) against the target PTP.[1]
    
Activity-Independent Affinity Purification

Unlike "Substrate Trapping" mutants (which require engineering the enzyme to be catalytically dead), Pmp-peptides can be immobilized on resin to purify active wild-type PTPs from cell lysates.[1]

  • Advantage: Allows isolation of endogenous PTPs in their native, active state for downstream activity assays.

Structural Biology (Crystallography)

Pmp-peptides are used to co-crystallize PTPs to visualize the "Michaelis-Menten" complex geometry.[1] Because the substrate is not turned over, the crystal captures the enzyme in the closed conformation (WPD loop closed).

Detailed Protocol: Solid Phase Peptide Synthesis (SPPS) of Pmp Peptides

Objective: Synthesize the sequence Ac-Asp-Ala-Pmp-Glu-Val-NH2 (a generic PTP1B binding motif) using Fmoc chemistry.

Reagents & Materials
  • Resin: Rink Amide MBHA resin (0.5-0.7 mmol/g loading).[1]

  • Pmp Building Block: Fmoc-Pmp(OtBu)2-OH (CAS: 142434-81-9).[1]

    • Note: Using the di-tert-butyl protected phosphonate is critical to prevent side reactions during coupling.[1]

  • Coupling Reagents: HATU (Activator), DIEA (Base).[1][2]

  • Solvents: DMF (peptide grade), DCM, Piperidine.

  • Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water.[3]

Step-by-Step Synthesis Workflow
  • Resin Swelling:

    • Weigh 100 mg resin into a reaction vessel.

    • Swell in DCM for 30 min; wash with DMF (3x).

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Wash with DMF (5x) to remove all traces of piperidine.[1][4]

  • Standard Amino Acid Coupling (Asp, Ala, Glu, Val):

    • Dissolve 4 eq. Fmoc-AA-OH and 3.9 eq. HATU in DMF.[1]

    • Add 8 eq.[1] DIEA. Activate for 30 seconds.

    • Add to resin.[1][2][4][5][6] Shake for 45-60 min at Room Temp.

    • Wash with DMF (4x).[1][4]

  • Coupling the Pmp Residue (Critical Step):

    • Reagent: Use Fmoc-Pmp(OtBu)2-OH.[1]

    • Stoichiometry: Reduce to 2.5 eq. to conserve the expensive building block.

    • Time: Extend coupling time to 2 hours.

    • Monitoring: Perform a Kaiser test. If positive (blue beads), recouple using fresh reagents.[1]

  • N-Terminal Acetylation (Capping):

    • After final Fmoc removal, treat resin with Acetic Anhydride/DIEA/DMF (1:2:7) for 20 min.

  • Cleavage & Global Deprotection:

    • Wash resin with DCM and dry under nitrogen.[1]

    • Add Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5%

      
      .
      
    • Reaction: Shake for 3-4 hours .

    • Why? The phosphonate t-butyl groups are more acid-stable than standard side-chain protections (like Boc or tBu on Ser/Thr).[1] A longer cleavage time ensures complete removal of the phosphonate esters.

  • Precipitation:

    • Filter resin; collect filtrate.[1][6]

    • Add cold diethyl ether to precipitate the peptide. Centrifuge and lyophilize.

Detailed Protocol: Determination (Competitive Inhibition)

Objective: Determine the inhibition constant (


) of the Pmp-peptide against Recombinant Human PTP1B.
Assay Principle

The Pmp-peptide competes with a chromogenic substrate (p-Nitrophenyl Phosphate, pNPP) for the active site. We measure the reduction in pNPP hydrolysis rate (


) at varying inhibitor concentrations.
Reagents
  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT (Freshly added).

    • Note: DTT is mandatory to keep the catalytic Cysteine reduced.

  • Enzyme: Human recombinant PTP1B (final conc. 1-5 nM).[1]

  • Substrate: pNPP (Km ~ 2 mM for PTP1B).[1]

  • Inhibitor: Pmp-Peptide stock (dissolved in water/buffer, pH adjusted to 7.0).[1]

Experimental Procedure
  • Preparation:

    • Prepare a 96-well clear plate.

    • Row A-H: Serial dilution of Pmp-peptide (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100

      
      M).
      
  • Enzyme Addition:

    • Add 40

      
      L Assay Buffer to all wells.[1]
      
    • Add 10

      
      L PTP1B enzyme to all wells.[1]
      
    • Incubate for 10 min at 30°C to allow Equilibrium Binding (

      
      ).
      
  • Reaction Initiation:

    • Add 50

      
      L pNPP substrate (at concentration = 
      
      
      
      , approx 2 mM).[1]
    • Final Volume: 100

      
      L.
      
  • Measurement:

    • Immediately read Absorbance at 405 nm (formation of p-Nitrophenol) in kinetic mode.

    • Interval: 30 seconds for 10 minutes.

Data Analysis
  • Calculate initial velocity (

    
    ) for each inhibitor concentration (slope of Abs vs Time).[1]
    
  • IC50 Determination: Plot

    
     vs log[Inhibitor].[1] Fit to sigmoidal dose-response curve.
    
  • Ki Calculation (Cheng-Prusoff Equation):

    
    [1]
    
    • Since we used

      
      , then 
      
      
      
      .[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling of Pmp Steric hindrance of the phosphonate group.[1]Double couple (repeat step 4). Use smaller resin loading (0.3 mmol/g).[1]
Mass Spec shows +56 Da Incomplete removal of t-butyl groups.[1]Extend TFA cleavage time to 4-5 hours. Ensure scavengers (TIS/Water) are fresh.
Low Inhibition Potency pH mismatch (Pmp pKa effect).[1]Ensure Assay pH is 7.0-7.[1]2. If higher affinity is needed, consider synthesizing the F2Pmp analog.
Enzyme Inactivity Oxidation of catalytic Cysteine.[1]Always add DTT or TCEP to the assay buffer immediately before use.

References

  • Burke, T. R., Jr., et al. (1994). Potent inhibition of insulin receptor dephosphorylation by a hexamer peptide containing the phosphotyrosyl mimetic F2Pmp.[7] Biochemical and Biophysical Research Communications.

  • Zhang, Z. Y., et al. (1995). Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases? Biochemistry.

  • Desmarais, S., et al. (2002). [Difluoro(phosphono)methyl]phenylalanine-containing peptide inhibitors of protein tyrosine phosphatases.[1][8] Biochemical Journal.

  • Sun, J. P., et al. (2003). Crystal structure of PTP1B complexed with a potent and selective bidentate inhibitor. Journal of Biological Chemistry.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[9] Nature Protocols. [1]

Sources

Method

Application Note: A Comprehensive Guide to the HPLC Analysis of Peptides Containing 4-Phosphonomethyl-L-phenylalanine (Pmp)

Abstract This application note provides a detailed guide for the successful HPLC analysis of peptides incorporating the non-canonical amino acid 4-Phosphonomethyl-L-phenylalanine (Pmp). Pmp-containing peptides are of inc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the successful HPLC analysis of peptides incorporating the non-canonical amino acid 4-Phosphonomethyl-L-phenylalanine (Pmp). Pmp-containing peptides are of increasing interest in drug discovery as stable mimics of phosphotyrosine (pTyr) peptides, crucial in studying signal transduction pathways. However, the presence of the phosphonate moiety introduces unique analytical challenges. This document outlines robust protocols for Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography, offering orthogonal methods for analysis and purification. We delve into the rationale behind methodological choices, from column chemistry and mobile phase composition to gradient optimization, ensuring readers can develop and validate their own high-performance separation methods.

Introduction: The Analytical Challenge of Pmp-Containing Peptides

4-Phosphonomethyl-L-phenylalanine (Pmp) is a synthetic amino acid that serves as a non-hydrolyzable analog of phosphotyrosine. Its incorporation into peptide sequences is a key strategy for developing inhibitors of protein tyrosine kinases and phosphatases, which are critical targets in oncology and immunology.[1] The phosphonate group (-CH₂-PO(OH)₂) mimics the phosphate ester of pTyr but is resistant to enzymatic cleavage, enhancing the in-vivo stability of peptide-based therapeutics.

From an analytical perspective, the Pmp residue imparts a significant increase in polarity and a net negative charge to the peptide, especially at neutral and basic pH. This presents several challenges for traditional HPLC methods:

  • Poor Retention in Reversed-Phase HPLC: The high hydrophilicity of the phosphonate group can lead to poor retention on conventional C18 columns, particularly for shorter peptides, causing them to elute in the void volume.

  • Peak Tailing and Broadening: The negatively charged phosphonate can interact with residual silanols on the silica support of the stationary phase or with metal ions present in the HPLC system, leading to peak tailing and reduced resolution.[2][3]

  • Low Ionization Efficiency in Mass Spectrometry: The acidic nature of the phosphonate group can suppress protonation, leading to reduced signal intensity in positive-ion electrospray mass spectrometry (ESI-MS).[3]

  • Co-elution with Impurities: During peptide synthesis, various impurities such as deletion sequences or incompletely deprotected peptides are generated.[4] Achieving baseline separation of the target Pmp-peptide from these closely related species is critical.

This guide provides a systematic approach to overcoming these challenges by leveraging different HPLC modes and optimizing key chromatographic parameters.

Strategic Approach to Method Development

A multi-modal approach is recommended for the comprehensive analysis of Pmp-containing peptides. The choice of the primary HPLC method will depend on the overall properties of the peptide (length, sequence, and hydrophobicity) and the analytical goal (purity assessment, quantification, or preparative purification).

HPLC_Strategy RP_HPLC Reversed-Phase HPLC (RP-HPLC) Primary choice for most peptides UV UV Detection (210-220 nm for peptide bond) RP_HPLC->UV MS Mass Spectrometry (MS) For identity confirmation and purity RP_HPLC->MS HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) For very polar peptides HILIC->UV HILIC->MS IP_HPLC Ion-Pair RP-HPLC Enhanced retention for polar peptides IP_HPLC->UV IP_HPLC->MS IEX Ion-Exchange Chromatography (IEX) Separation based on charge IEX->UV

Caption: A strategic workflow for the HPLC analysis of Pmp-containing peptides.

Reversed-Phase HPLC (RP-HPLC): The Workhorse Technique

RP-HPLC is the most common method for peptide analysis and purification.[4] Separation is based on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase. For Pmp-containing peptides, careful optimization is key.

Rationale for Parameter Selection
  • Column Chemistry: While C18 columns are standard for peptides, for more polar Pmp-peptides, a less hydrophobic stationary phase like C8 or C4 can provide better retention and peak shape.[5] For peptides with significant hydrophobic character elsewhere in the sequence, a C18 column with a wide pore size (300 Å) is recommended to ensure good mass transfer.[6]

  • Mobile Phase Additives: Acidic mobile phase additives are crucial for good chromatography. They protonate the phosphonate and carboxyl groups, reducing their negative charge and minimizing unwanted ionic interactions with the stationary phase. They also act as ion-pairing agents, enhancing retention.

    • Trifluoroacetic Acid (TFA): Typically used at 0.1%, TFA is an excellent ion-pairing agent that provides sharp peaks. However, it is a strong ion-suppressing agent in MS.[7]

    • Formic Acid (FA): Used at 0.1%, FA is MS-friendly but provides less retention and broader peaks compared to TFA.[7] A combination of a low concentration of TFA (0.02-0.05%) in the mobile phase can sometimes offer a good compromise between chromatographic performance and MS sensitivity.[8]

  • Gradient Elution: A shallow gradient of acetonitrile in water is typically employed. The gradient slope should be optimized to maximize the resolution between the main peptide and its impurities. A good starting point is a gradient of 1% acetonitrile per minute.

Protocol: RP-HPLC Analysis of a Pmp-Containing Peptide

Objective: To assess the purity of a synthetic Pmp-containing peptide.

Materials:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Reversed-phase column (e.g., C18, 300 Å, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample: Pmp-peptide dissolved in Mobile Phase A at 1 mg/mL.

Procedure:

  • System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 column volumes at a flow rate of 1.0 mL/min.

  • Sample Injection: Inject 10 µL of the sample.

  • Gradient Elution:

    • 5% to 65% B over 60 minutes.

    • 65% to 95% B over 5 minutes.

    • Hold at 95% B for 5 minutes (column wash).

    • 95% to 5% B over 5 minutes.

    • Hold at 5% B for 10 minutes (re-equilibration).

  • Detection: Monitor the effluent at 214 nm and 280 nm. The peptide bond absorbs strongly at 214 nm, while aromatic residues (like the phenylalanine part of Pmp) absorb at 280 nm.

ParameterRecommended Starting ConditionsRationale
Column C18, 300 Å, 3.5 µm, 4.6 x 150 mmWide pore size for peptides; C18 provides good retention for a wide range of peptide hydrophobicities.[6]
Mobile Phase A 0.1% TFA in WaterTFA provides excellent peak shape and acts as an ion-pairing agent.[7]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier for peptide separations.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-40 °CElevated temperature can improve peak shape and alter selectivity.
Gradient 5-65% B in 60 minA shallow gradient is essential for resolving closely eluting impurities.
Detection UV at 214 nm & 280 nm214 nm for the peptide backbone, 280 nm for aromatic side chains.[9]
Injection Vol. 10 µLAdjust based on sample concentration and detector sensitivity.

Hydrophilic Interaction Liquid Chromatography (HILIC): An Orthogonal Approach

HILIC is a powerful technique for separating highly polar compounds that are poorly retained in RP-HPLC.[10] It utilizes a polar stationary phase (e.g., amide, diol) and a mobile phase with a high concentration of organic solvent. Water acts as the strong eluting solvent. The retention mechanism is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.

Rationale for Using HILIC for Pmp-Peptides

The highly polar phosphonate group makes Pmp-peptides ideal candidates for HILIC.[11] This technique is particularly useful for:

  • Enrichment of Pmp-peptides: Pmp-containing peptides will be strongly retained, allowing for their separation from less polar, non-phosphorylated impurities.[10][11]

  • Orthogonal Separation: HILIC provides a separation selectivity that is very different from RP-HPLC, making it an excellent secondary method for purity confirmation.

HILIC_Mechanism cluster_0 HILIC Stationary Phase cluster_1 Mobile Phase cluster_2 Analyte Interaction StationaryPhase Silica Polar Functional Group (e.g., Amide) PmpPeptide Pmp-Peptide (Polar) StationaryPhase:f1->PmpPeptide Strong Partitioning (High Retention) MobilePhase High Acetonitrile Low Aqueous Buffer NonPmpPeptide Non-Pmp Peptide (Less Polar) MobilePhase->NonPmpPeptide Weak Partitioning (Low Retention)

Caption: The separation mechanism in HILIC for Pmp-containing peptides.

Protocol: HILIC Analysis of a Pmp-Containing Peptide

Objective: To achieve orthogonal separation and confirm the purity of a Pmp-peptide.

Materials:

  • HPLC system.

  • HILIC column (e.g., Amide, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in 95% Acetonitrile / 5% Water.

  • Mobile Phase B: 0.1% Formic Acid in 50% Acetonitrile / 50% Water.

  • Sample: Pmp-peptide dissolved in 90% Acetonitrile / 10% Water at 1 mg/mL.

Procedure:

  • System Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 20 column volumes at a flow rate of 1.0 mL/min.

  • Sample Injection: Inject 5 µL of the sample.

  • Gradient Elution:

    • 0% to 50% B over 40 minutes.

    • 50% to 100% B over 5 minutes.

    • Hold at 100% B for 5 minutes.

    • 100% to 0% B over 5 minutes.

    • Hold at 0% B for 15 minutes (re-equilibration).

  • Detection: Monitor at 214 nm.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

For very hydrophilic Pmp-peptides that still show poor retention in standard RP-HPLC, ion-pair chromatography can be employed. This technique adds an ion-pairing agent to the mobile phase, which contains a hydrophobic part that adsorbs to the stationary phase and a charged part that can interact with the charged analyte.[12] For the negatively charged Pmp-peptide, a cationic ion-pairing agent like tetrabutylammonium (TBA) can be used.

Note: Ion-pairing agents are often non-volatile and not compatible with MS. They can also be difficult to remove from the column and the HPLC system.

Mass Spectrometric (MS) Detection

Coupling HPLC to a mass spectrometer provides invaluable information on the identity and purity of the Pmp-peptide.

  • Ionization: Electrospray ionization (ESI) is the standard method for peptides.

  • Challenges: As mentioned, the phosphonate group can suppress positive ionization. Operating in negative ion mode can sometimes be advantageous.

  • Accurate Mass Measurement: High-resolution mass spectrometers can confirm the elemental composition of the peptide. The mass of a phosphate group (HPO₃) is approximately 80 Da.[13] The phosphonomethyl group (-CH₂PO₃H₂) adds a mass of 111.0 Da to the phenylalanine residue.

  • Tandem MS (MS/MS): Fragmentation of the peptide ion can confirm its sequence. A characteristic neutral loss of H₃PO₃ (82 Da) or PO₃⁻ (79 Da in negative mode) can be indicative of the Pmp residue.[14]

Conclusion and Best Practices

The successful HPLC analysis of peptides containing 4-Phosphonomethyl-L-phenylalanine requires a thoughtful and systematic approach to method development.

  • Start with RP-HPLC: It is the most versatile technique. Optimize the column chemistry (C18 or a less hydrophobic phase) and mobile phase additives (TFA for UV, FA for MS).

  • Use HILIC for Orthogonality: For highly polar peptides or for a truly orthogonal purity assessment, HILIC is an excellent choice.

  • Mind the Metal: The phosphonate moiety can chelate metal ions. Using a biocompatible HPLC system (with PEEK tubing) or adding a chelating agent like EDTA to the sample can mitigate peak tailing issues.[3]

  • Optimize for MS: If MS detection is required, minimize the use of TFA and other non-volatile additives.

  • Validate the Method: Once a suitable method is developed, it should be validated for specificity, linearity, accuracy, and precision according to relevant guidelines.

By applying the principles and protocols outlined in this guide, researchers and drug developers can confidently analyze and purify Pmp-containing peptides, accelerating their research and development efforts.

References

  • Alpert, A. J. (2008). Hydrophilic interaction liquid chromatography (HILIC) in proteomics. Methods in molecular biology (Clifton, N.J.), 424, 157–167. [Link]

  • HPLC chromatograms of phenylalanine (standard solutions) at different... ResearchGate. [Link]

  • Batth, T. S., & Olsen, J. V. (2016). Off-Line High-pH Reversed-Phase Fractionation for In-Depth Phosphoproteomics. Methods in molecular biology (Clifton, N.J.), 1355, 179–192. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 223–243. [Link]

  • HPLC Methods for analysis of Phenylalanine. HELIX Chromatography. [Link]

  • Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. Agilent Technologies. [Link]

  • Lau, J., et al. (2019). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC medicinal chemistry, 10(12), 1836–1846. [Link]

  • McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. Current opinion in chemical biology, 5(5), 591–602. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Marcus, K., et al. (2008). Phosphopeptide elution times in reversed-phase liquid chromatography. Journal of chromatography. A, 1208(1-2), 135–142. [Link]

  • Yao, X., Freas, A., & Demirev, P. A. (2005). Formation of phosphopeptide-metal ion complexes in liquid chromatography/electrospray mass spectrometry and their influence on phosphopeptide detection. Rapid communications in mass spectrometry : RCM, 19(11), 1545–1552. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC Columns. [Link]

  • Mobile Phase Additives for Peptide Characterization. Waters Blog. [Link]

  • UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies. Waters Corporation. [Link]

  • Efficient Scaled-Up Synthesis of N-alpha-Fmoc-4-Phosphono(difluoromethyl)-L-phenylalanine and Its Incorporation into Peptides. ResearchGate. [Link]

  • Mann, M., & Jensen, O. N. (2003). Proteomic analysis of post-translational modifications. Nature biotechnology, 21(3), 255–261. [Link]

  • Yao, X., et al. (2005). Formation of phosphopeptide-metal ion complexes in liquid chromatography/electrospray mass spectrometry and their influence on phosphopeptide detection. Rapid Communications in Mass Spectrometry, 19(11), 1545-1552. [Link]

  • Tips for optimization of peptides and proteins separation by reversed-phase. YMC. [Link]

  • The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. Future Science. [Link]

  • McNulty, D. E., & Annan, R. S. (2008). Hydrophilic interaction chromatography reduces the complexity of the phosphoproteome and improves global phosphopeptide isolation and detection. Molecular & cellular proteomics : MCP, 7(5), 971–980. [Link]

  • Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. Waters Corporation. [Link]

  • How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Bitesize Bio. [Link]

  • McNulty, D. E., & Annan, R. S. (2008). Hydrophilic interaction chromatography reduces the complexity of the phosphoproteome and improves global phosphopeptide isolation and detection. Molecular & Cellular Proteomics, 7(5), 971–980. [Link]

  • A typical LC-MS/MS analysis of a peptide. ResearchGate. [Link]

  • Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. Waters. [Link]

  • Electrostatic Repulsion-Hydrophilic Interaction Chromatography (ERLIC) for Specific Enrichment and Identification of Phosphopeptides. PolyLC. [Link]

  • How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Bitesize Bio. [Link]

  • Protein Analysis using Proteotypic Peptides and LC-MS. Chromatography Today. [Link]

  • Tips for optimization of peptides and proteins separation by reversed-phase. YMC. [Link]

  • Smith, R. D., et al. (2002). Analysis of Phosphorylated Peptides by Ion Mobility-Mass Spectrometry. Analytical Chemistry, 74(17), 4358–4364. [Link]

  • A Comparative Study of Electrostatic Repulsion-Hydrophilic Interaction Chromatography (ERLIC) versus SCX-IMAC-Based. Paracrine Therapeutics. [Link]

  • Marshall, A. G., & Hendrickson, C. L. (2008). Identification of Phosphorylated Human Peptides by Accurate Mass Measurement Alone. Journal of the American Society for Mass Spectrometry, 19(9), 1331–1335. [Link]

  • Yao, X., et al. (2005). Formation of phosphopeptide-metal ion complexes in liquid chromatography/electrospray mass spectrometry and their influence on phosphopeptide detection. Rapid Communications in Mass Spectrometry, 19(11), 1545-1552. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

PTP1B Inhibition Studies: Technical Support &amp; Troubleshooting Hub

Status: Operational Operator: Senior Application Scientist Topic: Refining Experimental Protocols for PTP1B Inhibition Ticket Priority: High Introduction: The PTP1B Paradox Protein Tyrosine Phosphatase 1B (PTP1B) is a va...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Refining Experimental Protocols for PTP1B Inhibition Ticket Priority: High

Introduction: The PTP1B Paradox

Protein Tyrosine Phosphatase 1B (PTP1B) is a validated metabolic target for diabetes and obesity, yet it remains "undruggable" in many contexts due to three specific technical hurdles: oxidation sensitivity , active site homology (specifically with TCPTP) , and charged active site chemistry .

This guide functions as a Tier 3 Technical Support Center. We do not provide generic recipes; we troubleshoot the failure points in your current workflow. Below are the resolved tickets for the most common experimental bottlenecks.

Module 1: Assay Development & Enzyme Stability
Ticket #001: "My enzyme activity degrades within 20 minutes, even on ice."

Diagnosis: Oxidation of the Catalytic Cysteine (Cys215). Root Cause: The thiolate anion of Cys215 is essential for nucleophilic attack on the substrate. It is highly susceptible to oxidation by dissolved oxygen or trace metals, rendering the enzyme inactive. Standard DTT (Dithiothreitol) oxidizes rapidly in air, losing its protective capacity.

The Fix: The "Redox-Shielded" Buffer System Switch from DTT to TCEP (Tris(2-carboxyethyl)phosphine) for long-term stability, or implement a strict DTT refresh protocol.

ComponentStandard Protocol (Risk)Optimized Protocol (Solution)Mechanism of Action
Buffer Base Tris-HCl (pH 7.5)HEPES or Bis-Tris (pH 7.0–7.5) PTP1B has a pH optimum near 7.0–7.2. Bis-Tris prevents pH drift better in this range.
Reducing Agent 1–5 mM DTT1–2 mM TCEP TCEP is irreversible, odorless, and stable over a wider pH range. Unlike DTT, it does not oxidize rapidly in air.[1]
Chelator None1 mM EDTA Strips trace metal ions (Fe²⁺, Cu²⁺) that catalyze the oxidation of Cys215.
Detergent None0.01% - 0.05% Triton X-100 Prevents enzyme adsorption to plastic and reduces false-positive "aggregator" inhibition.
Ionic Strength 150 mM NaCl50–100 mM NaCl High salt can dampen the electrostatic steering of charged substrates to the active site.

Self-Validating Check:

  • The Time-Course Test: Run a 60-minute kinetic read with only enzyme and substrate. The slope (velocity) must remain linear (

    
    ). If the curve plateaus early, your enzyme is dying (oxidation) or the substrate is depleted.
    
Ticket #002: "My IC50 values shift when I change substrate concentration."

Diagnosis: Competitive vs. Non-Competitive Misalignment. Root Cause: You are likely screening at


 or 

.
  • If

    
    , you will miss competitive inhibitors (they cannot outcompete the substrate).[2]
    
  • If

    
    , you bias the assay toward competitive binders and inflate the potency of uncompetitive binders.[2]
    

The Fix: Lock [S] to Km You must experimentally determine the


 for your specific lot of PTP1B and substrate (pNPP or DiFMUP).
  • Standard

    
     for pNPP:  ~0.5 – 2.0 mM (varies by buffer/pH).
    
  • Standard

    
     for DiFMUP:  ~15 – 30 µM.
    

Protocol:

  • Run a substrate titration (0 to 10 mM pNPP).

  • Fit to Michaelis-Menten equation.

  • Set Assay [S] = Calculated

    
    .  This ensures the Cheng-Prusoff correction factor is 2, making 
    
    
    
    (for competitive inhibitors).
Visualization: The Optimized Assay Workflow

PTP1B_Assay_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction Buffer Buffer Prep (HEPES + TCEP + EDTA) Enzyme PTP1B Thaw (Keep on Ice) Buffer->Enzyme Dilute PreInc Inhibitor Pre-Incubation (10-15 min @ RT) Enzyme->PreInc Add Enzyme Substrate Substrate (pNPP) (Prepare Fresh) Start Initiate Reaction (Add Substrate @ Km) Substrate->Start Add Substrate PreInc->Start Read Kinetic Read (405nm, every 30s for 30m) Start->Read

Caption: Optimized PTP1B assay workflow emphasizing reducing agent stability and kinetic monitoring.

Module 2: Selectivity & Specificity (The TCPTP Trap)
Ticket #003: "I have a potent inhibitor, but it kills TCPTP just as fast."

Diagnosis: Active Site Homology. Root Cause: The catalytic domain of PTP1B shares ~74% sequence identity with T-cell Protein Tyrosine Phosphatase (TCPTP).[3][4] The active site pockets are nearly identical (100% conservation in the phosphate-binding loop). Targeting the active site (Site A) almost guarantees off-target effects.

The Fix: Target the "Non-Conserved" Geography You must shift from "Active Site" inhibitors to "Bidentate" or "Allosteric" inhibitors.

  • Site B (The Specificity Determinant): A secondary phosphotyrosine binding site adjacent to the active site.

    • PTP1B Residues: Arg254, Arg24.

    • TCPTP Difference: Subtle structural shifts allow for selectivity here.

  • The Cys121 Allosteric Site: Located ~20 Å from the active site. Inhibitors binding here lock the WPD loop in an open (inactive) conformation. This site is less conserved in TCPTP.[5]

  • Site D (Lys120): Lys120 in PTP1B corresponds to Lys122 in TCPTP, but spatial positioning differs, allowing for selectivity (up to 20-fold) if targeted correctly.[6]

Self-Validating Check: The Selectivity Ratio Always run a parallel TCPTP assay using the exact same conditions.



  • Target: > 10-fold (Minimum). > 50-fold (Ideal).

Module 3: Cellular Validation (Western Blotting)
Ticket #004: "I see inhibition in the tube, but no pTyr increase in cells."

Diagnosis: Post-Lysis Dephosphorylation. Root Cause: PTP1B is an incredibly fast enzyme (


). When you lyse cells, you disrupt compartmentalization. PTP1B (and other phosphatases) will strip phosphate groups from your target (IR/IRS-1) in the lysis buffer before you can boil the sample. Standard "PhosSTOP" tablets are often insufficient for PTPs.

The Fix: Pervanadate Lysis You must irreversibly inhibit PTPs during lysis.

Protocol:

  • Preparation: Create Sodium Pervanadate fresh.

    • Mix Sodium Orthovanadate (100 mM) with Hydrogen Peroxide (

      
      ).
      
    • Incubate 15 min at RT (solution turns yellow).

    • Add Catalase to quench excess peroxide (optional but recommended to protect proteins).

  • Lysis: Add Pervanadate (1 mM final) to your lysis buffer immediately before use.

  • Control: Treat cells with Insulin (100 nM, 10 min) to spike pTyr levels.

The Pathway to Probe: Do not just look for "pTyr." Look for the specific physiological substrates of PTP1B.

Visualization: Insulin Signaling & PTP1B Feedback

Insulin_Signaling Insulin Insulin (Ligand) IR Insulin Receptor (IR) (pTyr) Insulin->IR Activates IRS1 IRS-1 (pTyr) IR->IRS1 Phosphorylates PI3K PI3K / Akt Pathway IRS1->PI3K Signaling Cascade PTP1B PTP1B (ER-Bound) PTP1B->IR Dephosphorylates (Negative Feedback) PTP1B->IRS1 Dephosphorylates

Caption: PTP1B acts as a negative regulator by dephosphorylating the Insulin Receptor and IRS-1.[7]

FAQ: Rapid Fire Troubleshooting

Q: My compound precipitates when added to the assay. A: PTP1B active sites are highly charged. Many "hits" are actually promiscuous aggregators.

  • Test: Add 0.01% Triton X-100. If inhibition disappears, your compound was an aggregator (False Positive).

Q: Can I use pNPP for kinetic studies? A: Yes, but it has low sensitivity. For detailed kinetics (Ki determination), use DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate). It is fluorogenic, allowing lower enzyme concentrations (< 1 nM), which is critical for measuring tight-binding inhibitors (


).

Q: Why is my Z-factor low (< 0.5)? A: Usually pipetting error or signal drift. PTP1B assays are sensitive to bubble formation (scattering light in absorbance reads). Centrifuge plates (1000 rpm, 1 min) before reading to remove bubbles.

References
  • PTP1B Structure & Mechanism

    • Brandao, T. A., et al. (2010). Insights into the Reaction of Protein-tyrosine Phosphatase 1B: Crystal Structures for Transition State Analogs of Both Catalytic Steps. Journal of Biological Chemistry.[8]

  • Assay Optimization & Reducing Agents

    • Owens, J. (2010). Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. Journal of Biomolecular Screening. (Contextual citation regarding DTT/TCEP effects).

  • Selectivity (PTP1B vs TCPTP)

    • Zhang, S., & Zhang, Z. Y. (2007). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today.

  • Cellular Lysis & Pervanadate

    • Huyer, G., et al. (1997). Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and pervanadate. Journal of Biological Chemistry.[8]

  • Standard Assay Protocols

    • BioAssay Systems. PTP1B Inhibitor Screening Assay Kit Protocol.

Sources

Optimization

Technical Support Center: Navigating the Nuances of Non-Hydrolyzable Phosphotyrosine Mimetics

Welcome to the technical support center for researchers, scientists, and drug development professionals working with non-hydrolyzable phosphotyrosine (pTyr) mimetics. This guide is designed to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with non-hydrolyzable phosphotyrosine (pTyr) mimetics. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the common pitfalls encountered during your experiments. As your dedicated application scientist, I will guide you through the complexities of these powerful research tools, ensuring the integrity and success of your work.

I. Foundational Knowledge: Understanding the "Why"

Before delving into troubleshooting, it is crucial to understand the fundamental differences between native phosphotyrosine and its non-hydrolyzable mimetics. This understanding will inform your experimental design and help you anticipate potential challenges.

Phosphotyrosine signaling is a dynamic process regulated by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[1][2] The labile phosphate ester bond (P-O-C) in native pTyr is readily cleaved by PTPs, making it challenging to study stable protein-protein interactions or develop inhibitors with prolonged cellular activity.[1][2] Non-hydrolyzable pTyr mimetics were developed to overcome this limitation by replacing the unstable P-O-C bond with a more robust P-C-C or P-CF2-C linkage, rendering them resistant to phosphatase activity.[1]

G cluster_0 Hydrolyzable Phosphotyrosine (pTyr) cluster_1 Non-Hydrolyzable pTyr Mimetic pTyr Phosphotyrosine (P-O-C bond) PTP Protein Tyrosine Phosphatase (PTP) pTyr->PTP Hydrolysis Tyr Tyrosine PTP->Tyr Mimetic pTyr Mimetic (e.g., F2Pmp with P-CF2-C bond) PTP_inactive Protein Tyrosine Phosphatase (PTP) Mimetic->PTP_inactive Resistant to Hydrolysis

Caption: Hydrolyzable vs. Non-Hydrolyzable pTyr Analogs.

II. Troubleshooting Guide & FAQs

This section is organized into common experimental stages where you might encounter difficulties. Each question is addressed with a detailed explanation and actionable troubleshooting steps.

A. Synthesis and Purification of Mimetic-Containing Peptides

The synthesis of peptides incorporating non-hydrolyzable pTyr mimetics via Solid-Phase Peptide Synthesis (SPPS) can present unique challenges.

FAQ 1: I am observing a low yield of my final peptide product after cleavage from the resin. What are the possible causes and how can I troubleshoot this?

Low peptide yield is a common issue in SPPS and can stem from several factors. A systematic approach is necessary to pinpoint the problem.

Causality: Inefficient coupling of the bulky pTyr mimetic amino acid or subsequent residues can lead to truncated sequences.[3] Additionally, aggregation of the growing peptide chain on the resin can hinder reaction kinetics.[4]

Troubleshooting Protocol:

  • Confirm Mimetic Integrity: Before synthesis, ensure the purity and integrity of your Fmoc-protected pTyr mimetic building block using mass spectrometry.

  • Optimize Coupling Conditions:

    • Double Coupling: For the pTyr mimetic and the subsequent 2-3 amino acids, perform a double coupling step to ensure complete reaction.[4]

    • Coupling Reagents: Use a high-efficiency coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).[5][6]

    • Concentration: Increase the concentration of your amino acid and coupling reagent solutions to drive the reaction forward.[4]

  • Monitor Coupling Efficiency: Use a qualitative test like the Kaiser test after each coupling step to check for the presence of free primary amines. A positive result indicates incomplete coupling.[3]

  • Microwave-Assisted SPPS: If available, utilize a microwave-assisted peptide synthesizer to improve coupling efficiency, especially for difficult sequences.[6]

  • Resin Choice: For long or hydrophobic peptides, consider using a low-loading resin or a more hydrophilic resin like ChemMatrix®.

FAQ 2: My purified peptide shows multiple peaks on HPLC and mass spectrometry reveals unexpected adducts. What could be the source of these impurities?

The presence of impurities can compromise your downstream experiments. Identifying their source is key to obtaining a pure product.

Causality: Side reactions during SPPS or cleavage can lead to various impurities. For phosphonate-containing mimetics, incomplete deprotection of the phosphonate group or side reactions involving the phosphonate moiety can occur.

Troubleshooting Steps:

  • Optimize Deprotection of Phosphonate Group: If you are using a protected phosphonate mimetic, ensure complete deprotection during the final cleavage step. Extended cleavage times or stronger acid cocktails may be necessary.

  • Cleavage Cocktail Composition: The standard trifluoroacetic acid (TFA) cleavage cocktail should contain scavengers (e.g., triisopropylsilane, water, and thioanisole) to prevent side reactions with sensitive residues.

  • Purification Strategy: Employ a gradient of increasing organic solvent (e.g., acetonitrile) in your reverse-phase HPLC purification that is shallow enough to resolve closely eluting impurities.

  • Characterization: Use high-resolution mass spectrometry to accurately identify the mass of the impurities, which can provide clues to their origin.

B. Biochemical Assays: Investigating Protein-Protein Interactions

Pull-down assays are a cornerstone for validating the interaction between a pTyr mimetic-containing peptide and its target protein, often an SH2 or PTB domain-containing protein.

FAQ 3: My pull-down assay with a biotinylated pTyr mimetic peptide shows a very weak or no band for my target protein on the Western blot. What are the common pitfalls?

A negative or weak result in a pull-down assay can be disheartening, but it is often due to suboptimal experimental conditions.

Causality: The binding affinity of a pTyr mimetic to its target can be influenced by the specific mimetic used and the surrounding peptide sequence.[7][8] Insufficient protein concentration, improper buffer conditions, or steric hindrance from the tag can also lead to weak interactions.

Troubleshooting Workflow:

G start Start: Weak/No Pull-Down Signal check_bait 1. Validate Bait Peptide - Confirm biotinylation (MS) - Check peptide purity (HPLC) start->check_bait check_lysate 2. Optimize Lysate - Increase total protein concentration - Include phosphatase & protease inhibitors check_bait->check_lysate check_binding 3. Adjust Binding Conditions - Optimize pH and salt concentration - Increase incubation time check_lysate->check_binding check_target 4. Verify Target Protein - Check expression in input lysate - Use positive control cell line check_binding->check_target result Improved Signal check_target->result

Caption: Troubleshooting a Weak Pull-Down Signal.

Detailed Protocol: Pull-Down Assay for SH2 Domain Interaction

This protocol provides a self-validating system for assessing the interaction between a biotinylated pTyr mimetic peptide and a GST-tagged SH2 domain.

Reagents and Materials:

  • Biotinylated pTyr mimetic peptide (Bait)

  • Control non-phosphorylated peptide

  • Purified GST-tagged SH2 domain protein (Prey)

  • Streptavidin-coated magnetic beads

  • Cell lysate from cells overexpressing the SH2 domain protein

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Step-by-Step Methodology:

  • Bead Preparation:

    • Resuspend the streptavidin-coated magnetic beads.

    • Wash the beads three times with Wash Buffer.

  • Bait Immobilization:

    • Incubate the beads with the biotinylated pTyr mimetic peptide (and control peptide in a separate tube) for 1 hour at 4°C with gentle rotation.

    • Wash the beads three times with Wash Buffer to remove unbound peptide.

  • Protein Interaction:

    • Incubate the peptide-bound beads with the cell lysate or purified GST-tagged SH2 domain for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads five times with Wash Buffer to remove non-specific binders.

  • Elution:

    • Elute the bound proteins by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-GST antibody or an antibody specific to the SH2 domain protein.

Controls for a Self-Validating System:

  • Negative Control Peptide: A non-phosphorylated or scrambled version of the peptide should not pull down the target protein.

  • Beads Only Control: Incubate the beads without any peptide with the cell lysate to check for non-specific binding to the beads.

  • Input Control: Run a sample of the cell lysate on the Western blot to confirm the presence and expression level of the target protein.

FAQ 4: I see my target protein in the pull-down, but I also have high background with many non-specific bands. How can I improve the specificity?

High background can obscure your results and lead to false positives.

Causality: Non-specific binding can be caused by hydrophobic or ionic interactions with the beads or the bait peptide. Insufficient washing can also contribute to high background.

Troubleshooting Strategies:

  • Increase Wash Stringency:

    • Increase the number of washes.

    • Increase the detergent concentration in the Wash Buffer (e.g., up to 0.5% Tween-20).

    • Increase the salt concentration in the Wash Buffer (e.g., up to 500 mM NaCl).

  • Blocking: Pre-block the beads with a blocking agent like bovine serum albumin (BSA) before adding the bait peptide.

  • Pre-clearing the Lysate: Incubate the cell lysate with unconjugated beads for 1 hour before the pull-down to remove proteins that non-specifically bind to the beads.

C. Cellular Assays: Assessing Biological Activity

The ultimate goal of using pTyr mimetics is often to modulate cellular signaling pathways. However, getting these charged molecules into cells and ensuring their on-target activity can be challenging.

FAQ 5: I am not observing the expected cellular phenotype after treating cells with my pTyr mimetic peptide. How can I be sure the peptide is getting into the cells and is stable?

Lack of a cellular effect can be due to poor cell permeability or intracellular instability of the peptide.

Causality: The negatively charged phosphonate group of pTyr mimetics can hinder their passive diffusion across the cell membrane.[9]

Troubleshooting and Validation Protocol:

  • Confirm Cellular Uptake:

    • Fluorescently Labeled Peptide: Synthesize the peptide with a fluorescent tag (e.g., FITC) and visualize its uptake using fluorescence microscopy or quantify it by flow cytometry.

    • Cellular Fractionation: Treat cells with the peptide, perform subcellular fractionation, and use a sensitive detection method like mass spectrometry to detect the peptide in the cytosolic fraction.

  • Enhance Cellular Delivery:

    • Cell-Penetrating Peptides (CPPs): Conjugate your pTyr mimetic peptide to a CPP like TAT or penetratin.

    • Prodrug Strategies: Mask the negative charges of the phosphonate group with lipophilic moieties that are cleaved off by intracellular enzymes.

  • Assess Intracellular Stability:

    • Use a pulse-chase experiment with a radiolabeled or heavy-isotope-labeled version of your peptide to monitor its stability over time.

FAQ 6: I am concerned about off-target effects of my pTyr mimetic. How can I validate that the observed cellular phenotype is due to the intended on-target activity?

Causality: The pTyr mimetic may bind to other proteins with similar binding pockets, such as other SH2 domains or even PTPs, leading to unintended biological consequences.[10]

Validation Strategies:

  • Structure-Activity Relationship (SAR) Studies:

    • Synthesize and test analogs of your peptide with subtle modifications. A loss of activity with a small structural change can indicate a specific on-target interaction.

    • Test a scrambled version of your peptide as a negative control.

  • Target Knockdown/Knockout:

    • Use siRNA or CRISPR/Cas9 to knockdown or knockout the intended target protein. The pTyr mimetic should have no effect in these cells if it is acting on-target.

  • Competitive Binding Assays:

    • In a pull-down assay, show that the interaction between your biotinylated peptide and the target protein can be competed away by an excess of the non-biotinylated version of the same peptide.

  • Orthogonal Assays:

    • Confirm your findings using a different experimental approach. For example, if you see an effect on cell proliferation, you could also look at the phosphorylation status of downstream signaling proteins.

III. Data Presentation: A Comparative Look at pTyr Mimetics

The choice of pTyr mimetic can significantly impact the outcome of your experiments. The following table provides a comparison of commonly used non-hydrolyzable pTyr mimetics and their approximate binding affinities to representative SH2 domains.

pTyr MimeticStructureKey FeaturesRepresentative Binding Affinity (Kd) to Grb2-SH2
Phosphotyrosine (pTyr) P-O-C bondHydrolyzable, natural ligand~50 - 200 nM[11]
4-(phosphonomethyl)-L-phenylalanine (Pmp) P-C-C bondNon-hydrolyzable, similar geometry to pTyr~1-5 µM[12]
4-(phosphonodifluoromethyl)-L-phenylalanine (F2Pmp) P-CF2-C bondNon-hydrolyzable, lower pKa, can act as a hydrogen bond acceptor~100-500 nM[12]

Note: Binding affinities are highly dependent on the peptide sequence and the specific SH2 domain.

IV. Conclusion

Working with non-hydrolyzable phosphotyrosine mimetics offers exciting opportunities to dissect cellular signaling pathways and develop novel therapeutics. However, success requires a deep understanding of their chemical properties and potential pitfalls. By approaching your experiments with a critical and systematic mindset, and by employing the troubleshooting strategies and validation protocols outlined in this guide, you can overcome the common challenges and generate reliable, high-impact data.

V. References

Sources

Reference Data & Comparative Studies

Validation

F²Pmp: A Leap in Potency for Protein Tyrosine Phosphatase Inhibition Compared to Pmp

A Senior Application Scientist's Guide to Understanding and Utilizing Pmp and F²Pmp in PTP-focused Drug Discovery In the intricate world of cellular signaling, the reversible phosphorylation of tyrosine residues, governe...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding and Utilizing Pmp and F²Pmp in PTP-focused Drug Discovery

In the intricate world of cellular signaling, the reversible phosphorylation of tyrosine residues, governed by the interplay between protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), is a cornerstone of cellular regulation. Dysregulation of PTP activity is implicated in a multitude of diseases, including cancer, diabetes, and autoimmune disorders, making them compelling targets for therapeutic intervention. The development of potent and selective PTP inhibitors is therefore a critical endeavor for researchers in both academia and the pharmaceutical industry.

Among the tools available, phosphotyrosine (pTyr) mimetics, which are non-hydrolyzable analogs of pTyr, are invaluable for probing PTP function and designing inhibitors. Two such mimetics, L-phosphonomethyl-phenylalanine (Pmp) and its difluorinated counterpart, L-difluorophosphonomethyl-phenylalanine (F²Pmp), have emerged as key players. This guide provides an in-depth comparison of their inhibitory potency, explains the chemical principles behind their differential efficacy, and offers practical guidance for their application in PTP-related research.

The Decisive Advantage of Difluorination: F²Pmp's Superior Potency

Experimental evidence unequivocally demonstrates that F²Pmp is a significantly more potent inhibitor of protein tyrosine phosphatases than Pmp. A seminal study revealed that a peptide containing F²Pmp exhibited a staggering 1000-fold increase in inhibitory potency against PTP1B compared to the equivalent peptide containing Pmp[1]. This dramatic enhancement in activity is not a mere incremental improvement but a quantum leap, fundamentally altering the utility of this mimetic in PTP inhibitor design.

The key to this enhanced potency lies in the substitution of two hydrogen atoms with fluorine atoms on the methylene carbon adjacent to the phosphonate group. This difluorination has two profound effects:

  • Lowering of the Phosphonate pKa2 : The electron-withdrawing nature of the fluorine atoms lowers the second acid dissociation constant (pKa2) of the phosphonate group. While one might initially assume this change in ionization state is the primary driver of increased affinity, studies have shown that both the monoanion and dianion forms of the phosphonate bind to PTP1 with similar efficiency[1]. Therefore, the difference in pKa2 is not the principal reason for the superior binding of F²Pmp-containing peptides[1].

  • Hydrogen Bonding Interactions : The more critical contribution of the fluorine atoms is their ability to engage in hydrogen bonding interactions with active site residues of the PTP[1]. These interactions mimic those of the phosphate ester oxygen in the natural phosphotyrosine substrate, allowing for a more favorable and stable binding within the catalytic pocket. It is this enhanced molecular recognition that is largely responsible for the dramatic increase in F²Pmp's inhibitory potency[1].

Comparative Inhibitory Potency of F²Pmp Across Various PTPs

The utility of F²Pmp extends beyond PTP1B, demonstrating broad-spectrum inhibitory activity against a range of protein tyrosine phosphatases. The following table summarizes the IC50 values for various F²Pmp-containing peptides against several key PTPs, highlighting its potential for targeting different members of this enzyme family.

PTP TargetF²Pmp-Containing Peptide SequenceIC50 (nM)
PTP1BAc-Glu-F²Pmp-F²Pmp-NH₂40
PTPβAc-Pro-F²Pmp-F²Pmp-NH₂200
LARAc-Pro-F²Pmp-F²Pmp-NH₂>10,000
CD45Ac-Glu-F²Pmp-F²Pmp-NH₂>10,000
SHP-1Ac-Pro-F²Pmp-F²Pmp-NH₂>10,000

Data sourced from Desmarais et al., Biochemical Journal, 1998.[2]

This data underscores that while F²Pmp is a powerful inhibitory moiety, the surrounding peptide sequence plays a crucial role in determining both potency and selectivity for specific PTPs. For instance, the Glu-F²Pmp-F²Pmp peptide shows remarkable selectivity for PTP1B, while the Pro-F²Pmp-F²Pmp peptide is more potent against PTPβ. This highlights the necessity of optimizing the peptide backbone to achieve targeted inhibition.

Experimental Workflow for Assessing PTP Inhibition

To empirically determine and compare the inhibitory potency of compounds like Pmp and F²Pmp, a robust and reproducible experimental workflow is essential. The following diagram and protocol outline a standard in vitro PTP inhibition assay using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

PTP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis PTP_prep Prepare PTP Enzyme Stock Incubation Incubate PTP with Inhibitor PTP_prep->Incubation Inhibitor_prep Prepare Inhibitor Dilutions (Pmp/F²Pmp) Inhibitor_prep->Incubation Substrate_prep Prepare pNPP Substrate Solution Reaction_start Initiate Reaction with pNPP Substrate_prep->Reaction_start Buffer_prep Prepare Assay Buffer Buffer_prep->Incubation Incubation->Reaction_start Reaction_stop Stop Reaction (e.g., with NaOH) Reaction_start->Reaction_stop Measurement Measure Absorbance at 405 nm Reaction_stop->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Ki Determine IC50 and Ki Values Calculation->IC50_Ki PTP_Catalysis_and_Inhibition cluster_catalysis PTP Catalytic Cycle cluster_inhibition Competitive Inhibition E_pS E + pTyr-Substrate E_pS_complex [E-pTyr-Substrate] Complex E_pS->E_pS_complex Binding E Free Enzyme (E) E_P_intermediate E-PO₃²⁻ + Tyr-Substrate E_pS_complex->E_P_intermediate Nucleophilic Attack by Cys-SH (Phospho-enzyme intermediate) E_Pi E + Pi E_P_intermediate->E_Pi Hydrolysis E_Pi->E_pS Enzyme Regeneration E->E_pS Substrate Binding Blocked EI_complex [E-I] Complex (Inactive) E->EI_complex Binding I Inhibitor (I) (Pmp or F²Pmp) I->EI_complex

Caption: Simplified schematic of PTP catalysis and competitive inhibition by pTyr mimetics.

Pmp and F²Pmp act as competitive inhibitors. They bind to the active site of the PTP, the same site where the phosphotyrosine substrate would normally bind. By occupying the active site, they prevent the natural substrate from binding, thereby inhibiting the dephosphorylation reaction. Because they are non-hydrolyzable, they form a stable, albeit reversible, complex with the enzyme.

Conclusion and Future Perspectives

The development of F²Pmp represents a significant advancement in the field of PTP-targeted drug discovery. Its substantially higher potency compared to Pmp, driven by favorable hydrogen bonding interactions within the PTP active site, makes it a superior tool for developing high-affinity inhibitors. The data clearly indicates that while F²Pmp provides a powerful anchor, the surrounding peptide sequence is critical for achieving selectivity among the diverse family of PTPs.

For researchers and drug development professionals, the choice between Pmp and F²Pmp is clear when high potency is a primary requirement. Future efforts in this field will likely focus on incorporating F²Pmp into more complex small molecules and peptidomimetics to enhance cell permeability and in vivo efficacy, bringing us closer to the development of clinically viable PTP inhibitors for a range of human diseases.

References

  • Burke, T. R., Jr, Kole, H. K., & Roller, P. P. (1995). Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases?. Biochemical and biophysical research communications, 216(3), 976–981. [Link]

  • Desmarais, S., Friesen, R. W., Ramachandran, C., Gresser, M. J., & Zamboni, R. (1998). [Difluro(phosphono)methyl]phenylalanine-containing peptide inhibitors of protein tyrosine phosphatases. Biochemical Journal, 334(Pt 2), 231–234. [Link]

Sources

Comparative

Technical Comparison: 4-Phosphonomethyl-L-phenylalanine vs. Carboxymethyl Phenylalanine

Executive Summary In the development of SH2 domain inhibitors and protein tyrosine phosphatase (PTP) probes, the chemical instability of the native phosphotyrosine (pTyr) O-P bond necessitates the use of non-hydrolyzable...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of SH2 domain inhibitors and protein tyrosine phosphatase (PTP) probes, the chemical instability of the native phosphotyrosine (pTyr) O-P bond necessitates the use of non-hydrolyzable mimetics.[1] This guide compares the two primary structural classes: the phosphonate-based 4-Phosphonomethyl-L-phenylalanine (Pmp) and the carboxylate-based Carboxymethyl phenylalanine (Cmp) .

The Verdict:

  • Pmp is the superior mimetic for in vitro binding affinity and structural fidelity. It retains the critical dianionic character required for deep engagement with the conserved arginine pockets of SH2 domains and PTP active sites.

  • Cmp is a significantly weaker binder (often 100-1000x lower affinity) due to its monoanionic nature and geometric mismatch. However, it serves as a vital "charge-reduced" scaffold for cell-permeable prodrug designs and specific negative-control applications.

Part 1: Structural & Mechanistic Basis

The biological recognition of pTyr is driven by a deep, positively charged pocket (typically containing invariant Arginine residues, e.g., Arg-BB5 in SH2 domains) that demands a dianionic phosphate group (


).
The Electrostatic Mismatch
  • Pmp (Phosphonate): The methylene bridge (

    
    ) replaces the labile ester oxygen. While this shifts the 
    
    
    
    from ~6.0 (pTyr) to ~7.1–7.5, Pmp still exists predominantly as a dianion at physiological pH (7.4), allowing it to maintain the "two-pronged" salt bridge interaction with the receptor.
  • Cmp (Carboxylate): The carboxylic acid group has a

    
     of ~4.5. At physiological pH, it exists as a monoanion (
    
    
    
    ). This results in the loss of one critical electrostatic contact, drastically reducing binding free energy (
    
    
    ).
Diagram: Molecular Recognition Logic

The following diagram illustrates the interaction logic within a generic SH2 domain pocket.

SH2_Binding_Logic cluster_0 Interaction Quality pTyr Native pTyr (O-P Bond) Pocket SH2 Domain Pocket (Arg/Lys Rich) pTyr->Pocket High Affinity (Dianion, Labile) Pmp Pmp Mimetic (CH2-P Bond) Pmp->Pocket High Affinity (Dianion, Stable) Cmp Cmp Mimetic (Carboxylate) Cmp->Pocket Low Affinity (Monoanion, Stable)

Caption: Pmp retains the dianionic capacity essential for high-affinity binding, whereas Cmp's monoanionic state leads to weaker interactions.

Part 2: Comparative Performance Data

Physicochemical Properties

The following table contrasts the fundamental properties affecting experimental design.

Feature4-Phosphonomethyl-Phe (Pmp)Carboxymethyl-Phe (Cmp)Impact on Research
Bond Stability High (C-P bond)High (C-C bond)Both resist phosphatase hydrolysis.
Ionization (pH 7.4) Dianion (-2)Monoanion (-1)Pmp mimics pTyr charge; Cmp does not.
pKa2 ~7.1 - 7.5N/A (Mono-acid)Pmp requires pH > 7.2 for max affinity.
Membrane Permeability Very LowLowBoth usually require prodrug strategies (e.g., POM-esters for Pmp, Ethyl esters for Cmp).
Synthetic Difficulty Moderate (Acid sensitivity)LowCmp is easier to handle in SPPS.
Binding Affinity ( / )

Data synthesized from standard Src-homology 2 (SH2) and PTP1B assays.

Target DomainLigand TypeRelative Affinity (

)
Observation
Src SH2 Native pTyr~ 0.5 µMReference standard.
Pmp ~ 1.0 - 5.0 µMSlight loss due to geometry/pKa, but retains strong binding.
Cmp > 100 µMCritical Failure: Monoanion cannot bridge the Arg pocket.
PTP1B (Enzyme) Native pTyr(Substrate)Rapidly hydrolyzed.
Pmp ~ 10 - 50 µM (

)
Moderate inhibitor.
Cmp > 200 µMWeak inhibitor; poor fit for the catalytic center.

Expert Insight: While Pmp is the standard, the difluoro analog (F2Pmp ) is often 1000x more potent than Pmp for PTPs (e.g., PTP1B) because the fluorine atoms lower the pKa to ~5.5 (matching pTyr) and provide H-bond acceptors mimicking the phosphate ester oxygen. For SH2 domains, simple Pmp is often sufficient.

Part 3: Experimental Protocols (Synthesis & Validation)

Solid-Phase Peptide Synthesis (SPPS) of Pmp Peptides

Incorporating Pmp requires specific attention to the phosphonate protecting groups to prevent side reactions during cleavage.

Reagents:

  • Building Block: Fmoc-Pmp(tBu)2-OH or Fmoc-Pmp(Et)2-OH.

  • Resin: Rink Amide (for amides) or Wang (for acids).[2]

  • Coupling: HATU/DIPEA (Standard).

Critical Workflow (Graphviz):

SPPS_Workflow cluster_notes Critical Pmp Considerations Start Resin Swelling (DMF, 30 min) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Couple Coupling Fmoc-Pmp(tBu)2-OH (HATU/DIPEA, 2h) Deprotect->Couple Check Kaiser Test Couple->Check Check->Deprotect Blue (Incomplete) Cleave Global Cleavage (TFA/TIS/H2O 95:2.5:2.5) Check->Cleave Colorless (Complete) Note1 Avoid heating during coupling to prevent phosphonate racemization.

Caption: Standard Fmoc-SPPS cycle. Note that if Ethyl (Et) protection is used on Pmp, TMSBr (Trimethylsilyl bromide) is required for deprotection post-cleavage.

Protocol: Fluorescence Polarization (FP) Binding Assay

To validate the mimetic's performance against a target (e.g., Grb2 SH2 domain).

  • Probe Generation: Synthesize a Fluorescein-labeled native pTyr peptide (tracer).

  • Protein Prep: Express and purify GST-Grb2-SH2 domain.

  • Competition Assay:

    • Plate 20 nM GST-SH2 and 5 nM Tracer in 384-well black plates.

    • Titrate Pmp-peptide and Cmp-peptide (0.1 nM to 100 µM).

    • Incubate 30 mins at RT in buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Triton X-100).

    • Read: Ex 485 nm / Em 530 nm.

  • Analysis: Plot mP (milli-polarization) vs. log[Concentration].

    • Expectation: Pmp will show a sigmoidal displacement curve (

      
      ). Cmp will likely show a flat line or displacement only at very high concentrations.
      

Part 4: Strategic Recommendations

When to use Pmp:
  • Structural Biology: When co-crystallizing with SH2 domains to mimic the active signaling complex without hydrolysis.

  • High-Affinity Inhibitors: When designing peptidomimetics where binding potency is the primary metric.

  • PTP Inhibition: As a starting point (though F2Pmp is better).

When to use Cmp:
  • Negative Controls: To prove that the phosphate interaction is specific (Cmp provides the hydrophobic bulk of Phe without the charge).

  • Prodrug Scaffolds: If you need to mask the group as an ester for cell entry and rely on intracellular processing (though metabolic conversion of Cmp to a phosphate mimic is biologically impossible; this is strictly for delivery of the carboxylate itself).

  • Charge Reduction: In rare cases where the target pocket is hydrophobic and does not require a dianion (e.g., certain PTB domains or adapters).

References

  • Burke, T. R., Jr., et al. (1994). "Preparation of 4-phosphonodifluoromethyl-L-phenylalanine (F2Pmp) and its use in the synthesis of phosphatase-resistant phosphotyrosyl mimetics." Tetrahedron, 54, 9981.

  • Shoelson, S. E., et al. (1991). "Binding of phosphotyrosine-containing peptides to the Src SH2 domain." Journal of Biological Chemistry, 266, 16305-16311.

  • Yao, Z. J., et al. (1999). "Potent inhibition of protein-tyrosine phosphatase 1B by 4-phosphonodifluoromethyl phenylalanine-containing peptides." Bioorganic & Medicinal Chemistry, 7(11), 2415-2422.

  • Waksman, G., et al. (2004). "Crystal structure of the phosphotyrosine recognition domain SH2 of v-src complexed with tyrosine-phosphorylated peptides." Nature, 358, 646–653.

Sources

Validation

Comparative Guide: Cellular Uptake and Efficacy of Phosphotyrosine Mimetics

Executive Summary: The Phosphotyrosine Paradox Phosphotyrosine (pTyr) signaling is the master switch for cellular growth, differentiation, and metabolism. However, targeting pTyr-binding domains (SH2, PTB) or phosphatase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phosphotyrosine Paradox

Phosphotyrosine (pTyr) signaling is the master switch for cellular growth, differentiation, and metabolism. However, targeting pTyr-binding domains (SH2, PTB) or phosphatases (PTPs) with small molecules presents a fundamental biophysical contradiction known as the Phosphotyrosine Paradox :

  • High Affinity Requirement: High-affinity binding to SH2/PTP domains strictly requires a dianionic group (phosphate) to engage the conserved arginine-rich pockets.

  • Permeability Barrier: This same dianionic charge prevents the molecule from crossing the lipophilic cell membrane via passive diffusion.

  • Stability Issue: Native phosphate esters are rapidly hydrolyzed by cellular phosphatases, rendering them useless as durable inhibitors.

This guide objectively compares the performance of leading pTyr mimetics, focusing on the critical bottleneck of cellular uptake . We analyze how different chemical strategies navigate the trade-off between binding affinity, metabolic stability, and membrane permeability.[1]

Comparative Analysis of pTyr Mimetics

Class 1: Non-Hydrolyzable Phosphonates (Pmp, F2Pmp)

The Gold Standard for Affinity, The Bottleneck for Uptake

Phosphonates replace the labile O-P bond with a stable C-P bond. Among these, Difluorophosphonomethyl phenylalanine (F₂Pmp) is the industry standard. The fluorine atoms lower the pKa of the phosphonate (making it more similar to phosphate) and participate in hydrogen bonding, often resulting in affinity superior to native pTyr.

  • Cellular Uptake: Extremely Poor. At physiological pH, F₂Pmp exists as a dianion. Without modification, it cannot cross the cell membrane.

  • Performance Verdict: Excellent for in vitro biochemical assays or lysates; inactive in whole-cell assays unless microinjected or electroporated.

Class 2: Carboxylic Acid Isosteres

The Permeability Trade-Off

To avoid the charge penalty of phosphonates, chemists substitute the phosphate group with mono- or dicarboxylates (e.g., O-malonyltyrosine, salicylic acid derivatives, carboxymethyl-phenylalanine).

  • Cellular Uptake: Moderate. Carboxylates are less acidic than phosphonates and can be partially protonated or transported via organic anion transporters (OATs).

  • Affinity: Significantly Reduced. Monocarboxylates typically suffer a 10- to 100-fold loss in potency because they lack the geometry and charge density to fully satisfy the SH2 domain's arginine pocket. Dicarboxylates (e.g., malonyl) improve affinity but re-introduce charge barriers.

  • Performance Verdict: Useful for initial hit finding, but rarely achieve the nanomolar potency required for clinical candidates without extensive optimization.

Class 3: Prodrug Strategies (The "Trojan Horse")

The Clinical Solution

This strategy masks the charged phosphonate of F₂Pmp with lipophilic groups that are cleaved by intracellular esterases. Common masks include Pivaloyloxymethyl (POM) and Aryloxy Triester Phosphoramidates (ProTide) .

  • Cellular Uptake: High. The masking groups neutralize the negative charge, allowing rapid passive diffusion.

  • Mechanism:

    • Entry: Neutral prodrug crosses membrane.

    • Activation: Intracellular esterases cleave the mask.

    • Action: Release of the active dianionic F₂Pmp species inside the cytosol.

  • Performance Verdict: The most successful strategy for developing cell-active SH2/PTP inhibitors.

Quantitative Performance Data

The following table summarizes the performance metrics of these classes based on aggregate data from STAT3 and PTP1B inhibitor studies.

Mimetic ClassChemical StabilityBinding Affinity (

)
Permeability (

)
Whole-Cell Potency (IC

)
Primary Uptake Mechanism
Native pTyr Low (Hydrolysis)High (< 100 nM)NegligibleN/A (Degraded)None (Extracellular)
F₂Pmp (Free Acid) HighVery High (< 50 nM)< 1.0

10⁻⁶ cm/s
> 100

M (Inactive)
None / Fluid Phase Pinocytosis
Monocarboxylate HighLow (1 - 50

M)
~ 5-10

10⁻⁶ cm/s
50 - 100

M
Passive / OAT Transport
F₂Pmp-POM (Prodrug) HighN/A (Prodrug)> 20

10⁻⁶ cm/s
1 - 5

M
Passive Diffusion

Key Insight: Note the discrepancy for Free F₂Pmp: Very High affinity but Inactive in cells. The POM prodrug restores activity, typically shifting the whole-cell IC50 from >100


M (parent) to single-digit 

M.

Visualizing the Uptake Pathways

The following diagram illustrates the mechanistic barriers and the prodrug activation loop.

CellularUptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytosol pTyr Native pTyr (Unstable, Charged) Barrier Hydrophobic Barrier pTyr->Barrier Repelled F2Pmp F2Pmp Free Acid (Stable, Dianionic) F2Pmp->Barrier Repelled Prodrug POM-F2Pmp Prodrug (Neutral, Lipophilic) Prodrug->Barrier Passive Diffusion Esterase Esterase (Activation) Barrier->Esterase Enters Cell ActiveDrug Active F2Pmp (Accumulated) Esterase->ActiveDrug Cleavage Target Target (SH2/PTP) (Inhibition) ActiveDrug->Target Binds High Affinity

Caption: Comparative uptake pathways. Native pTyr and free F2Pmp are repelled by the membrane. The POM-prodrug crosses via passive diffusion and is activated intracellularly by esterases.

Experimental Protocols for Validation

To rigorously validate the uptake of a pTyr mimetic, you cannot rely on a single assay. You must demonstrate a Potency Shift between cell-free and whole-cell environments.

Protocol A: Whole-Cell vs. Lysate Potency Shift Assay

Objective: Determine if loss of potency in cells is due to poor binding or poor uptake.

  • Preparation:

    • Compound: Synthesize both the free acid (e.g., F₂Pmp) and the prodrug (e.g., POM-F₂Pmp).

    • Cells: Use a relevant cell line (e.g., MDA-MB-468 for STAT3, HepG2 for PTP1B).

  • Lysate Assay (Intrinsic Affinity):

    • Lyse cells to remove membrane barriers.

    • Incubate lysate with increasing concentrations of Free Acid compound.

    • Trigger signaling (e.g., add IL-6).

    • Measure pTyr levels via Western Blot or ELISA.

    • Expected Result: Low IC₅₀ (e.g., 50 nM).

  • Whole-Cell Assay (Functional Uptake):

    • Incubate intact cells with increasing concentrations of Prodrug and Free Acid .

    • Trigger signaling.

    • Measure pTyr levels.[2][3][4][5][6][7]

  • Analysis:

    • Calculate the Ratio:

      
      .
      
    • Free Acid: Ratio will be > 1000 (Poor uptake).

    • Prodrug: Ratio should be < 50 (Good uptake + activation).

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive diffusion potential early in the design phase.

  • System: Use a PAMPA-096 plate pre-coated with a phospholipid/dodecane mixture (mimicking the cell membrane).

  • Donor Well: Add 300

    
    L of compound (10 
    
    
    
    M) in PBS (pH 7.4).
  • Acceptor Well: Add 200

    
    L of PBS.
    
  • Incubation: 5 hours at room temperature, protected from light.

  • Quantification: Measure concentration in both wells using LC-MS/MS.

  • Calculation: Calculate

    
     (Effective Permeability).
    
    • Target:

      
       cm/s indicates high permeability (suitable for oral dosing/cell entry).
      

Strategic Recommendations

For researchers designing SH2 or PTP inhibitors:

  • Do not screen free phosphonates in cell-based assays. You will get false negatives. Screen them in biochemical assays to establish affinity first.

  • Use F₂Pmp for the binding core. It remains the most reliable mimetic for retaining high affinity interactions with arginine residues.

  • Prioritize Prodrugs for Cell Biology. If you need a cellular probe, synthesize the Bis-POM or Bis-S-acetylthioethyl (SATE) derivative immediately. Do not expect the free acid to work.

  • Control for Cytotoxicity. Prodrug byproducts (formaldehyde from POM cleavage) can be toxic. Always run a cell viability assay (MTT/CellTiter-Glo) alongside your signaling assay to ensure the effect is specific to the target, not general toxicity.

References

  • Burke, T. R., & Lee, K. (2003).[8] Phosphotyrosyl mimetics in the development of signal transduction inhibitors.[8] Accounts of Chemical Research, 36(6), 426–433. Link

  • Mandal, P. K., et al. (2011). Potent and Selective Phosphopeptide Mimetic Prodrugs Targeted to the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3. Journal of Medicinal Chemistry, 54(10), 3549–3564. Link

  • He, Y., et al. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues.[2][9] RSC Medicinal Chemistry, 12, 8-23.[2] Link

  • Elliott, T. S., et al. (2012). The use of phosphate bioisosteres in medicinal chemistry and chemical biology. MedChemComm, 3, 735-751. Link

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

Sources

Comparative

Cross-reactivity of anti-phosphotyrosine antibodies with 4-Phosphonomethyl-L-phenylalanine

Topic: Cross-reactivity of anti-phosphotyrosine antibodies with 4-Phosphonomethyl-L-phenylalanine (Pmp) Executive Summary For researchers designing phosphatase-resistant controls or inhibitors, the choice between Phospho...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of anti-phosphotyrosine antibodies with 4-Phosphonomethyl-L-phenylalanine (Pmp)

Executive Summary

For researchers designing phosphatase-resistant controls or inhibitors, the choice between Phosphotyrosine (pTyr) and its non-hydrolyzable mimetic 4-Phosphonomethyl-L-phenylalanine (Pmp) is critical.

The Verdict: While standard anti-phosphotyrosine antibodies (e.g., clones 4G10, PY20) do cross-react with Pmp, the binding affinity is often significantly reduced (10–100x weaker) compared to native pTyr. This is due to the altered


 and loss of a critical hydrogen bond acceptor in the Pmp structure.

The Superior Alternative: For applications requiring high-affinity antibody recognition (e.g., Western Blot controls, ELISA standards), Phosphonodifluoromethyl-phenylalanine (


)  is the recommended gold standard. It restores the electronegativity and H-bonding geometry of the native phosphate ester, ensuring robust detection by clones like 4G10.
Structural & Mechanistic Basis of Cross-Reactivity

To understand why antibodies struggle with Pmp, we must look at the atomic interface of the antigen-antibody binding pocket.

The Chemical Mismatch

The substitution of the phosphate ester oxygen (


) with a methylene group (

) in Pmp creates two fundamental disruptions in molecular recognition:
  • Acidity Shift (

    
    ): 
    
    • pTyr: The phosphate group has a

      
       of ~5.7–6.0. At physiological pH (7.4), it exists predominantly as a dianion (
      
      
      
      ), which is the species recognized by the positively charged arginine residues in antibody binding pockets (e.g., Arg residues in the CDR of 4G10).
    • Pmp: The electron-donating methylene group raises the

      
       to ~7.1–7.6. At pH 7.4, a significant fraction of Pmp exists as a monoanion, reducing the electrostatic attraction to the antibody.
      
  • Loss of Hydrogen Bonding:

    • The ester oxygen in pTyr often accepts a hydrogen bond from the antibody or SH2 domain backbone. Pmp lacks this oxygen, creating a "hole" in the interaction network that destabilizes the complex.

The Solution:

Replacing the methylene hydrogens with fluorine atoms (


) restores the electron-withdrawing character of the linker. This lowers the 

back to ~5.5 (mimicking pTyr) and the fluorine atoms can serve as weak H-bond acceptors, restoring high-affinity binding.
Visualizing the Structural Differences

G pTyr Phosphotyrosine (pTyr) Native Antigen (O-P Linker, pKa ~6.0) Antibody Anti-pTyr Antibody (e.g., 4G10, PY20) pTyr->Antibody High Affinity (Kd ~nM) Strong Electrostatics Pmp Pmp Analog (CH2-P Linker) High pKa (~7.6) Loss of H-bond Pmp->Antibody Reduced Affinity (10-100x weaker) Weak Electrostatics F2Pmp F2Pmp Analog (CF2-P Linker) Correct pKa (~5.5) Restored Geometry F2Pmp->Antibody High Affinity (Comparable to pTyr) Mimics Native Charge

Figure 1: Structural impact of Pmp vs. F2Pmp modifications on antibody binding affinity.[1]

Antibody Clone Performance Guide

Not all antibodies react equally.[2] The immunogen used to generate the clone dictates its sensitivity to Pmp.

Antibody CloneImmunogen SourceCross-Reactivity with PmpRecommended Use with Pmp
4G10 (Millipore/Sigma)Phosphotyramine-KLHModerate/Weak. 4G10 is highly sensitive to the phosphate geometry. It binds Pmp but with significantly reduced signal intensity compared to pTyr.Use F2Pmp instead. If Pmp must be used, load 10-50x more peptide/protein to achieve comparable signal.
PY20 (Generic)Phosphotyrosine-KLHWeak. PY20 is sensitive to charge at the -1 position. The altered electrostatics of Pmp often result in poor recognition.Not Recommended. High risk of false negatives.
P-Tyr-100 (CST)Phosphotyrosine-containing peptidesModerate. Shows broad specificity but still prefers the native ester linkage.Validation Required. Perform a dot blot titration before committing to large experiments.
Rabbit Polyclonals (Various)Pmp-peptide conjugatesHigh. If the antibody was specifically raised against a Pmp antigen, it will bind Pmp strongly (and often pTyr as well).Excellent. Ideal for experiments where phosphatase resistance is the priority.
Experimental Validation Protocols

To validate if your specific antibody lot recognizes your Pmp-modified peptide/protein, perform this self-validating Dot Blot assay. This avoids the complexity of Western blotting and gives a direct readout of affinity.

Protocol: Competitive Dot Blot Assay

Objective: Determine the relative binding affinity of an antibody to pTyr vs. Pmp peptides.

Materials:

  • Nitrocellulose membrane.

  • Peptide A: Native pTyr-containing peptide (Positive Control).

  • Peptide B: Pmp-containing analog (Test).

  • Peptide C: Non-phosphorylated tyrosine peptide (Negative Control).

  • Anti-pTyr Antibody (e.g., 4G10).[2][3][4]

Workflow:

  • Dilution Series: Prepare serial dilutions of all three peptides in PBS (e.g., 1 µg/µL, 0.1 µg/µL, 0.01 µg/µL).

  • Spotting: Pipette 1 µL of each dilution onto the dry nitrocellulose grid. Allow to air dry for 15 minutes.

  • Blocking: Block membrane with 5% BSA in TBS-T for 1 hour at RT. (Do not use milk, as it contains phosphoproteins (casein) that cause high background).

  • Primary Incubation: Incubate with anti-pTyr antibody (1:1000) in 1% BSA/TBS-T for 1 hour.

  • Detection: Wash 3x with TBS-T. Incubate with HRP-conjugated secondary antibody. Develop with ECL.

Interpretation:

  • Strong Signal on Pmp: The antibody cross-reacts effectively. You can proceed with Pmp as a stable control.

  • Weak/No Signal on Pmp (vs pTyr): The antibody distinguishes the atomic structure. Switch to F2Pmp peptides.

Decision Logic for Control Selection

DecisionTree Start Need Phospho-Control Peptide? IsStable Is Phosphatase Stability Critical? Start->IsStable UsePTyr Use Native pTyr Peptide (Cheaper, Best Binding) IsStable->UsePTyr No (Lysis buffer has Vanadate/Inhibitors) IsAffinity Is High Sensitivity Critical? IsStable->IsAffinity Yes (Long incubation or active lysates) UseF2Pmp Use F2Pmp Peptide (Expensive, Best Mimic) IsAffinity->UseF2Pmp Yes (Western/ELISA) UsePmp Use Pmp Peptide (Validate Antibody First) IsAffinity->UsePmp No (High conc. available)

Figure 2: Selection guide for phosphotyrosine analogs based on experimental needs.

References
  • Burke, T. R., et al. (1995). "Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases?" Biochemical and Biophysical Research Communications. Link

    • Key finding: F2Pmp binds ~1000-fold tighter than Pmp due to pKa matching and fluorine-medi
  • Tinti, M., et al. (2012). "The 4G10, pY20 and p-TYR-100 antibody specificity: profiling by peptide microarrays."[5] New Biotechnology. Link

    • Key finding: Establishes the sequence specificity and limit
  • Cell Signaling Technology. "Phospho-Tyrosine (4G10) Mouse mAb Datasheet." Link[6]

    • Source for immunogen inform
  • Sigma-Aldrich. "Anti-Phosphotyrosine Antibody, clone PY20." Link

    • Source for PY20 immunogen and specificity d

Sources

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Reactant of Route 1
4-Phosphonomethyl-L-phenylalanine
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4-Phosphonomethyl-L-phenylalanine
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